Myrcenol-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
160.29 g/mol |
IUPAC Name |
3,3,4,4,5,5-hexadeuterio-2-methyl-6-methylideneoct-7-en-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5,11H,1-2,6-8H2,3-4H3/i6D2,7D2,8D2 |
InChI Key |
DUNCVNHORHNONW-JEKPXRCASA-N |
Isomeric SMILES |
[2H]C([2H])(C(=C)C=C)C([2H])([2H])C([2H])([2H])C(C)(C)O |
Canonical SMILES |
CC(C)(CCCC(=C)C=C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Myrcenol-d6 in Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Myrcenol-d6 in a research setting. Based on the principles of stable isotope dilution analysis, this compound, a deuterated form of the naturally occurring monoterpenoid Myrcenol, serves as an invaluable tool for precise and accurate quantification in complex matrices. Its primary application is as an internal standard in analytical methodologies, particularly those employing mass spectrometry. This guide will detail its core function, outline a representative experimental protocol, and provide the necessary visualizations to understand its application.
Core Application: An Internal Standard for Quantitative Analysis
In analytical chemistry, particularly in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. The ideal internal standard has chemical and physical properties very similar to the analyte of interest.
This compound is ideally suited for this role in the analysis of Myrcenol for several key reasons:
-
Chemical Similarity: Being structurally identical to Myrcenol, with the only difference being the replacement of six hydrogen atoms with deuterium (B1214612), it exhibits nearly identical behavior during sample preparation (e.g., extraction, derivatization) and chromatographic separation.
-
Mass Differentiation: The six additional neutrons in this compound result in a distinct, higher mass-to-charge ratio (m/z) that is easily differentiated from the native Myrcenol by a mass spectrometer. This allows for simultaneous detection without signal overlap.
-
Correction for Variability: By monitoring the ratio of the analyte's signal to the internal standard's signal, researchers can correct for variations in sample injection volume, analyte loss during sample preparation, and fluctuations in the mass spectrometer's ionization efficiency (matrix effects). This significantly improves the accuracy and precision of the quantitative results.
Stable heavy isotopes of elements like hydrogen are often incorporated into molecules to be used as tracers for quantification during drug development and other research.[1] Deuteration, in particular, has been noted for its potential to influence the pharmacokinetic and metabolic profiles of substances.[1]
Hypothetical Experimental Protocol: Quantification of Myrcenol in an Essential Oil Matrix using GC-MS with this compound
While specific published research detailing a validated method for Myrcenol using this compound as an internal standard was not identified during the literature search, a representative protocol can be constructed based on established methods for terpene analysis by GC-MS and the principles of stable isotope dilution.
Objective: To accurately quantify the concentration of Myrcenol in a complex essential oil sample.
Materials and Reagents
-
Myrcenol (analytical standard)
-
This compound (internal standard)
-
Hexane (B92381) (or other suitable organic solvent, GC grade)
-
Essential oil sample
-
Volumetric flasks, pipettes, and vials
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical balance
Procedure
1. Preparation of Stock and Working Solutions:
-
Myrcenol Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Myrcenol standard and dissolve it in hexane in a 10 mL volumetric flask.
-
This compound Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in hexane in a 10 mL volumetric flask.
-
This compound IS Working Solution (10 µg/mL): Dilute the this compound stock solution 1:100 with hexane.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Myrcenol stock solution to cover the expected concentration range of Myrcenol in the sample. A typical range might be 0.1 µg/mL to 50 µg/mL.
2. Sample Preparation:
-
Accurately weigh a known amount of the essential oil sample and dissolve it in a known volume of hexane to achieve an estimated Myrcenol concentration within the calibration range.
-
To a fixed volume of each calibration standard and the prepared sample solution, add a constant amount of the this compound IS working solution. For example, add 10 µL of the 10 µg/mL IS solution to 990 µL of each standard and sample to achieve a final IS concentration of 0.1 µg/mL.
3. GC-MS Analysis:
-
Inject a standard volume (e.g., 1 µL) of each prepared standard and sample into the GC-MS system.
-
The GC-MS parameters should be optimized for the separation of terpenes. A representative set of parameters is provided in the table below.
-
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific ions for Myrcenol and this compound would be chosen based on their mass spectra.
Data Presentation: Representative GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | Initial temp 60 °C, hold 2 min, ramp to 240 °C at 5 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Hypothetical) | Myrcenol: m/z 93, 121, 136 This compound: m/z 99, 127, 142 |
Note: The specific SIM ions should be determined by analyzing the mass spectra of pure Myrcenol and this compound standards. The ions selected are typically the most abundant and characteristic fragments.
4. Data Analysis:
-
A calibration curve is constructed by plotting the ratio of the peak area of the Myrcenol quantifier ion to the peak area of the this compound quantifier ion against the concentration of the Myrcenol calibration standards.
-
The concentration of Myrcenol in the sample is then determined from its peak area ratio using the calibration curve.
Visualizations
Chemical Structures
Caption: Comparison of Myrcenol and its deuterated analog, this compound.
Experimental Workflow for Quantitative Analysis
Caption: General workflow for quantitative analysis using an internal standard.
Signaling Pathway (Metabolic Fate - General Terpene Alcohols)
While specific metabolic pathways for Myrcenol are not detailed in the provided search results, a general pathway for terpene alcohols can be depicted.
Caption: Generalized metabolic pathway of a terpene alcohol like Myrcenol.
Conclusion
This compound is a critical analytical tool for researchers requiring accurate and precise quantification of Myrcenol. Its use as an internal standard in mass spectrometry-based methods, such as GC-MS, allows for the correction of analytical variability, thereby ensuring high-quality, reliable data. While a specific, published, and validated method for Myrcenol using this compound was not found, the principles and representative protocol outlined in this guide provide a solid foundation for the development and implementation of such an analytical method in a research setting. This approach is fundamental in fields ranging from natural product chemistry and fragrance analysis to pharmacokinetic studies in drug development.
References
Commercial Availability and Technical Guide for Myrcenol-d6 Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Myrcenol-d6, a deuterated internal standard crucial for quantitative analytical studies. The document outlines its physicochemical properties, typical experimental protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and visual workflows to guide researchers in its application.
Commercial Availability
This compound is commercially available as a research chemical. One of the primary suppliers is MedChemExpress (MCE), where it is cataloged under the product number HY-156461S.[1][2] While a specific Certificate of Analysis for this product is not publicly accessible, this guide provides representative data based on typical specifications for deuterated standards of this nature. It is recommended to request the lot-specific Certificate of Analysis from the supplier for precise quantitative data.
Physicochemical Properties and Specifications
This compound is a deuterated form of myrcenol (B1195821), a naturally occurring acyclic monoterpene alcohol. The deuterium (B1214612) labeling makes it an ideal internal standard for mass spectrometry-based quantification of myrcenol and related compounds.
Table 1: Representative Quantitative Data for this compound Standard
| Parameter | Typical Specification | Method of Analysis |
| Chemical Formula | C₁₀H₁₂D₆O | - |
| Molecular Weight | 160.29 g/mol | Mass Spectrometry |
| Purity (Chemical) | ≥98% | HPLC |
| Isotopic Purity | ≥98% (d6) | Mass Spectrometry |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Solubility | Soluble in DMSO, Chloroform, Methanol | - |
Note: The data presented in this table is representative and may vary between batches. Always refer to the supplier-provided Certificate of Analysis for lot-specific values.
Experimental Protocols
This compound is primarily used as an internal standard in quantitative analytical methods to correct for analyte loss during sample preparation and instrumental analysis. Below are detailed methodologies for its application in GC-MS and NMR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) for Terpene Quantification
Deuterated standards like this compound are invaluable in the GC-MS analysis of complex matrices such as cannabis, food, and environmental samples for the quantification of terpenes.[3][4][5][6][7]
Objective: To accurately quantify the concentration of myrcenol in a given sample using this compound as an internal standard.
Materials:
-
This compound standard solution (concentration to be determined based on expected analyte concentration)
-
Myrcenol analytical standard
-
Sample containing myrcenol
-
Organic solvent (e.g., hexane, ethyl acetate)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the myrcenol analytical standard in the chosen organic solvent.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Spike each calibration standard with a known and constant concentration of the this compound internal standard solution.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample.
-
Extract the terpenes from the sample using an appropriate solvent and extraction technique (e.g., liquid-liquid extraction, solid-phase microextraction).
-
Add the same known concentration of the this compound internal standard solution to the sample extract.
-
-
GC-MS Analysis:
-
Injector: Set to a suitable temperature (e.g., 250°C) and injection mode (e.g., splitless).
-
Oven Program: Optimize the temperature program to achieve good chromatographic separation of myrcenol and other terpenes. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 250°C), and hold for a few minutes.
-
Carrier Gas: Use helium at a constant flow rate.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.
-
Select characteristic ions for both myrcenol and this compound. For this compound, the molecular ion and key fragment ions will be shifted by +6 m/z units compared to myrcenol.
-
-
-
Data Analysis:
-
Integrate the peak areas of the selected ions for myrcenol and this compound in both the calibration standards and the samples.
-
Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)
-
Plot a calibration curve of the peak area ratio (Area_analyte / Area_IS) versus the concentration of the analyte for the calibration standards.
-
Determine the concentration of myrcenol in the samples by using the peak area ratio from the sample analysis and the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common for routine quantification compared to GC-MS, NMR can be used for the structural confirmation and purity assessment of this compound.
Objective: To confirm the identity and assess the isotopic purity of the this compound standard.
Materials:
-
This compound standard
-
Deuterated NMR solvent (e.g., Chloroform-d, Methanol-d4)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the this compound standard in the deuterated NMR solvent in an NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
The spectrum should show a significant reduction or absence of signals corresponding to the positions where deuterium has been incorporated.
-
The remaining proton signals should be consistent with the structure of myrcenol.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
This spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation, confirming the labeling.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum.
-
The signals for the carbons attached to deuterium will be split into multiplets due to C-D coupling, and their intensity will be lower compared to a non-deuterated standard.
-
Visualizations
The following diagrams illustrate the workflows and relationships described in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. waters.com [waters.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cannabissciencetech.com [cannabissciencetech.com]
Deconstructing the Myrcenol-d6 Certificate of Analysis: A Technical Guide
For researchers and drug development professionals, a Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical standard. This guide provides an in-depth explanation of a typical CoA for Myrcenol-d6, a deuterated form of the naturally occurring terpenoid, myrcenol. Understanding the data presented and the analytical techniques employed is paramount for ensuring the accuracy and reliability of experimental results.
Product Identification and Chemical Properties
The initial section of a CoA provides fundamental information about the compound. This includes the product name, catalog number for ordering, and the specific lot number for traceability. Crucially, it also details the chemical structure and properties.
Table 1: this compound Product Information
| Parameter | Value |
| Product Name | This compound |
| Catalog Number | M-078 |
| Lot Number | 2024-001A |
| Chemical Name | 2-methyl-6-methylideneoct-7-en-2-ol-d6 |
| CAS Number | Not available |
| Molecular Formula | C₁₀H₁₂D₆O[1] |
| Molecular Weight | 160.29 g/mol [1] |
Table 2: Physical and Chemical Properties
| Property | Specification |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in Methanol, DMSO |
| Storage | -20°C, under inert atmosphere |
Analytical Data and Specifications
This core section of the CoA summarizes the results of various analytical tests performed on the specific batch of this compound. Each test provides a quantitative measure of a specific quality attribute.
Table 3: Analytical Specifications and Results
| Test | Method | Specification | Result |
| Chemical Purity | HPLC | ≥ 98.0% | 99.5% |
| Identity | ¹H NMR | Conforms to structure | Conforms |
| Identity | MS | Conforms to structure | Conforms |
| Isotopic Purity | MS | ≥ 99% atom % D | 99.6% |
| Deuterium (B1214612) Incorporation | MS | Report Results | d₆ = 99.6% |
| d₅ = 0.3% | |||
| d₄ = 0.1% | |||
| d₀-d₃ < 0.1% | |||
| Residual Solvents | GC-MS | Meets USP <467> limits | Passes |
| Heavy Metals | ICP-MS | ≤ 10 ppm | Passes |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the Certificate of Analysis for this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To determine the purity of the this compound compound by separating it from any non-deuterated or other impurities.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount in a suitable solvent, such as methanol, to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
-
Analysis: The sample is injected into the HPLC system. The retention time of the major peak corresponding to this compound is recorded. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Objective: To confirm the molecular weight of this compound and to determine the isotopic distribution and enrichment.
Methodology:
-
Sample Preparation: The sample is diluted in a suitable solvent and infused into the mass spectrometer.
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a Gas Chromatograph (GC-MS), is used.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A range that includes the expected molecular ion of this compound (m/z 160.29).
-
-
Analysis:
-
Identity Confirmation: The mass spectrum is analyzed for the presence of the molecular ion peak corresponding to the calculated mass of this compound.
-
Isotopic Purity: The relative intensities of the ion peaks corresponding to different deuterated species (d0 to d6) are measured. The isotopic purity is calculated as the percentage of the d6 species relative to all other species.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Identity
Objective: To confirm the chemical structure of this compound by analyzing the hydrogen atoms in the molecule.
Methodology:
-
Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Analysis: The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed. For a deuterated compound like this compound, the absence of signals at the positions where deuterium atoms have replaced protons confirms the success of the deuteration. The remaining proton signals should correspond to the expected structure of the Myrcenol backbone.
Workflow and Quality Assurance
The generation of a Certificate of Analysis is a systematic process that ensures the quality and reliability of the product. The following diagram illustrates the typical workflow.
Caption: Workflow for the generation of a this compound Certificate of Analysis.
This guide provides a comprehensive overview of a this compound Certificate of Analysis, enabling researchers to critically evaluate the quality of their standards and ensure the integrity of their scientific work. The detailed experimental protocols and workflow visualization offer a deeper understanding of the rigorous testing that underpins this essential document.
References
The Natural Occurrence of Myrcenol: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the distribution, biosynthesis, and analysis of the acyclic monoterpenoid, Myrcenol (B1195821), in the plant kingdom.
Myrcenol, a naturally occurring tertiary monoterpenoid, has garnered interest within the scientific community for its potential applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of myrcenol in plants, its biosynthetic origins, and the analytical methodologies required for its accurate quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.
Quantitative Occurrence of Myrcenol in Plants
Myrcenol has been identified as a constituent of the essential oils of various plant species. The concentration of myrcenol can vary significantly depending on the plant species, chemotype, geographical origin, and the specific part of the plant utilized for extraction. The following table summarizes the quantitative data available for the occurrence of myrcenol in selected plants.
| Plant Species | Plant Part | Extraction Method | Analytical Method | Myrcenol Concentration (% of Essential Oil) | Reference(s) |
| Thymus vulgaris L. (Thyme) | Aerial parts | Hydrodistillation | GC-MS | 0.1 - 3.2 | [1] |
| Citrus reticulata (Mandarin Orange) | Peel | Not Specified | Not Specified | Present (concentration not specified) | |
| Basella alba (Malabar Spinach) | Whole plant | Not Specified | Not Specified | No quantitative data available |
Biosynthesis of Myrcenol
Myrcenol, like other monoterpenes, is synthesized in plants via the methylerythritol phosphate (B84403) (MEP) pathway, which primarily occurs in the plastids. The key precursor for all monoterpenes is geranyl pyrophosphate (GPP). The biosynthesis of myrcenol from GPP is catalyzed by a class of enzymes known as terpene synthases.
The reaction mechanism involves the ionization of geranyl pyrophosphate, leading to the formation of a geranyl cation intermediate. This reactive intermediate is then quenched by the addition of a water molecule to form myrcenol. While a specific "myrcenol synthase" has not been extensively characterized, it is understood that various promiscuous terpene synthases can catalyze this transformation.
Biosynthesis of Myrcenol from Geranyl Pyrophosphate.
Experimental Protocols
The accurate quantification of myrcenol from plant matrices requires robust and validated experimental protocols. The following sections detail the standard methodologies for the extraction and analysis of this volatile compound.
Essential Oil Extraction
The choice of extraction method is critical for obtaining a representative essential oil sample with minimal degradation of thermolabile compounds like myrcenol.
1. Steam Distillation
Steam distillation is a widely used method for extracting essential oils from aromatic plants.
-
Principle: Live steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the aqueous phase.
-
Apparatus: Clevenger-type apparatus or similar steam distillation unit.
-
Procedure:
-
Fresh or dried plant material is placed in the distillation flask.
-
Water is added to the flask, or steam is generated in a separate vessel and introduced into the flask.
-
The water is heated to boiling, and the steam passes through the plant material, carrying the volatile oils.
-
The vapor mixture is directed to a condenser, where it is cooled and condenses back into a liquid.
-
The condensate is collected in a separator (e.g., a Florentine flask), where the less dense essential oil separates from the water.
-
The essential oil layer is collected and dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
2. Soxhlet Extraction
Soxhlet extraction is a continuous solid-liquid extraction method suitable for compounds that have a limited solubility in a particular solvent.
-
Principle: A solvent is continuously cycled through a thimble containing the plant material, gradually extracting the desired compounds.
-
Apparatus: Soxhlet extractor, heating mantle, condenser, and round-bottom flask.
-
Procedure:
-
The dried and powdered plant material is placed in a porous thimble.
-
The thimble is placed in the extraction chamber of the Soxhlet apparatus.
-
The extraction solvent (e.g., hexane, dichloromethane) is placed in the round-bottom flask.
-
The solvent is heated to its boiling point. The vapor travels up to the condenser, where it liquefies and drips into the thimble, immersing the plant material.
-
When the solvent level in the thimble reaches the top of the siphon tube, the solvent and the extracted compounds are siphoned back into the boiling flask.
-
This process is repeated for several hours until the extraction is complete.
-
The solvent is then evaporated under reduced pressure to obtain the crude extract containing the essential oil.
-
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in essential oils.
-
Principle: The volatile components of the essential oil are separated based on their boiling points and polarity in a gas chromatograph. The separated components then enter a mass spectrometer, which generates a mass spectrum for each component, allowing for its identification and quantification.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Procedure:
-
Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane, ethyl acetate) to an appropriate concentration. An internal standard may be added for more accurate quantification.
-
Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium, hydrogen) through a capillary column coated with a stationary phase. The separation of compounds is achieved based on their differential partitioning between the mobile and stationary phases. A temperature gradient program is typically used to elute compounds with a wide range of boiling points.
-
Mass Spectrometry Detection: As each compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is fragmented into characteristic ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to the separated compounds. The mass spectrum of each peak is compared with a reference library (e.g., NIST, Wiley) for identification. Quantification is typically performed by integrating the peak area of the target compound and comparing it to a calibration curve prepared with a certified reference standard of myrcenol.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the extraction and quantitative analysis of myrcenol from plant material.
General workflow for myrcenol analysis.
Conclusion
Myrcenol is a naturally occurring monoterpenoid found in the essential oils of several plant species, with notable concentrations in certain chemotypes of Thymus vulgaris. Its biosynthesis from geranyl pyrophosphate is catalyzed by terpene synthases. The accurate quantification of myrcenol relies on established extraction techniques, such as steam distillation and Soxhlet extraction, followed by GC-MS analysis. This guide provides a foundational understanding for researchers and professionals seeking to explore the natural occurrence and potential applications of myrcenol. Further research is warranted to explore a wider range of plant species for their myrcenol content and to fully characterize the specific enzymes involved in its biosynthesis.
References
Methodological & Application
Application Note: Quantitative Analysis of Terpenes using Myrcenol-d6 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the quantitative analysis of selected terpenes in various matrices, employing Myrcenol-d6 as an internal standard (IS) for gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard that is structurally similar to the analytes of interest provides a robust and accurate method for quantification by correcting for variations in sample preparation and instrument response. This document provides a comprehensive workflow, from sample preparation to data analysis, and includes representative performance data based on established methods for terpene analysis.
Introduction
Terpenes are a large and diverse class of organic compounds produced by a variety of plants, and are major components of essential oils.[1] They are responsible for the characteristic aromas and flavors of many plants, such as cannabis, and are increasingly being studied for their potential therapeutic properties. Accurate and reliable quantification of terpenes is crucial for quality control in the food, fragrance, and pharmaceutical industries, as well as for advancing research into their biological activities.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like terpenes.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis.[3] this compound is an ideal internal standard for the quantification of myrcene (B1677589) and other structurally related monoterpenes due to its similar chemical and physical properties, which ensures comparable behavior during extraction and chromatographic analysis. This leads to improved accuracy and precision of the analytical results.
This application note provides a detailed protocol for the quantification of a selection of common terpenes using this compound as an internal standard. The method is adaptable to various sample matrices, including plant material, extracts, and formulated products.
Experimental Protocols
Materials and Reagents
-
Solvents: Ethyl acetate (B1210297) (GC grade or higher), Methanol (B129727) (GC grade or higher)
-
Standards:
-
Analytical standards of target terpenes (e.g., β-Myrcene, α-Pinene, β-Pinene, Limonene, Linalool) of known purity (≥95%)
-
This compound internal standard solution (100 µg/mL in methanol or ethyl acetate)
-
-
Sample Matrix: Dried and homogenized plant material, extract, or oil.
Preparation of Standard Solutions
2.1. Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each target terpene standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
2.2. Intermediate Standard Solution (100 µg/mL): Dilute 1 mL of the stock standard solution to 10 mL with ethyl acetate.
2.3. Working Standard Solutions for Calibration Curve: Prepare a series of working standard solutions by serial dilution of the intermediate standard solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
2.4. Internal Standard Spiking Solution (10 µg/mL): Dilute the 100 µg/mL this compound stock solution with ethyl acetate to a final concentration of 10 µg/mL.
Sample Preparation
3.1. Plant Material:
-
Weigh 100 mg of homogenized, dried plant material into a 15 mL centrifuge tube.
-
Add 10 mL of ethyl acetate.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 15 minutes in a sonication bath.
-
Centrifuge at 4000 rpm for 10 minutes.
3.2. Extracts and Oils:
-
Accurately weigh 10 mg of the extract or oil into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with ethyl acetate.
3.3. Preparation for GC-MS Analysis:
-
Transfer 900 µL of the supernatant (from plant material) or the diluted extract/oil solution to a 2 mL autosampler vial.
-
Add 100 µL of the 10 µg/mL this compound internal standard spiking solution to each vial.
-
Cap the vials and vortex briefly to mix.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for terpene analysis and can be adapted based on the specific instrument and column used.
| GC Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min |
| MS Parameter | Condition |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ions for Quantification:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| α-Pinene | 93 | 121, 136 |
| β-Pinene | 93 | 121, 136 |
| β-Myrcene | 93 | 69, 136 |
| Limonene | 68 | 93, 136 |
| Linalool | 71 | 93, 136 |
| This compound (IS) | To be determined experimentally | To be determined experimentally |
Note: The specific quantifier and qualifier ions for this compound need to be determined by analyzing the pure standard and selecting abundant and specific fragment ions.
Data Presentation
The following tables provide representative quantitative data for a typical validated terpene analysis method. These values should be experimentally verified for the specific method using this compound.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| α-Pinene | 0.1 - 50 | > 0.995 |
| β-Pinene | 0.1 - 50 | > 0.995 |
| β-Myrcene | 0.1 - 50 | > 0.995 |
| Limonene | 0.1 - 50 | > 0.995 |
| Linalool | 0.1 - 50 | > 0.995 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| α-Pinene | 0.05 | 0.15 |
| β-Pinene | 0.05 | 0.15 |
| β-Myrcene | 0.05 | 0.15 |
| Limonene | 0.05 | 0.15 |
| Linalool | 0.05 | 0.15 |
Table 3: Accuracy and Precision (Recovery and RSD)
| Analyte | Spike Level (µg/mL) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| α-Pinene | 1 | 98.5 | 4.2 |
| 10 | 101.2 | 3.1 | |
| 40 | 99.8 | 2.5 | |
| β-Pinene | 1 | 97.9 | 4.5 |
| 10 | 100.5 | 3.3 | |
| 40 | 100.1 | 2.8 | |
| β-Myrcene | 1 | 99.1 | 3.8 |
| 10 | 102.0 | 2.9 | |
| 40 | 101.5 | 2.2 | |
| Limonene | 1 | 98.2 | 4.1 |
| 10 | 101.8 | 3.0 | |
| 40 | 100.7 | 2.6 | |
| Linalool | 1 | 97.5 | 4.8 |
| 10 | 99.9 | 3.5 | |
| 40 | 100.3 | 2.9 |
Note: The data presented in Tables 1-3 are representative examples based on previously published methods for terpene analysis and should be established for this specific protocol through a full method validation study.[4]
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of terpenes.
Caption: Logical relationship between this compound and target terpenes.
Conclusion
This application note provides a detailed and robust protocol for the quantitative analysis of terpenes in various sample matrices using this compound as an internal standard with GC-MS. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for research, quality control, and regulatory purposes. The provided experimental parameters and representative data serve as a strong foundation for the implementation and validation of this method in any analytical laboratory.
References
- 1. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Myrcenol in Complex Matrices Using Myrcenol-d6 as an Internal Standard by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myrcenol (B1195821) (2-methyl-6-methylideneoct-7-en-2-ol) is a naturally occurring acyclic monoterpenoid alcohol found in a variety of plants, including lavender and hops.[1] It is recognized for its characteristic fresh, floral, and slightly citrus-like aroma, making it a valuable ingredient in the flavor and fragrance industry.[2] Beyond its sensory properties, myrcenol and related compounds are of increasing interest in pharmaceutical research due to their potential biological activities. Accurate and precise quantification of myrcenol in complex matrices such as essential oils, plant extracts, and biological fluids is crucial for quality control, pharmacokinetic studies, and formulation development.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like myrcenol. However, variability in sample preparation and instrument response can lead to inaccuracies. The use of a stable isotope-labeled internal standard, such as Myrcenol-d6, in conjunction with GC-MS provides a robust method to correct for these variations, ensuring high accuracy and precision.[3] This application note provides a detailed protocol for the quantification of myrcenol using this compound as an internal standard.
Principle of Internal Standardization with this compound
An internal standard (IS) is a compound that is chemically and physically similar to the analyte of interest and is added in a known quantity to all samples, calibration standards, and quality controls. This compound is an ideal internal standard for myrcenol analysis for the following reasons:
-
Chemical Similarity: this compound is structurally identical to myrcenol, with the exception of six hydrogen atoms being replaced by deuterium (B1214612). This ensures that it co-elutes with myrcenol under most GC conditions and exhibits similar behavior during extraction and ionization.
-
Mass Spectrometric Differentiation: The mass difference between myrcenol and this compound allows for their distinct detection by the mass spectrometer without spectral overlap.
-
Correction for Variability: Any loss of analyte during sample preparation or fluctuations in injection volume will affect the internal standard to the same extent. Therefore, the ratio of the analyte peak area to the internal standard peak area remains constant, leading to more accurate and precise quantification.
The principle of internal standardization relies on the consistent ratio of the analyte to the internal standard, which is used to construct a calibration curve and determine the concentration of the analyte in unknown samples.
Experimental Protocols
Materials and Reagents
-
Myrcenol (≥95% purity)
-
This compound (≥98% purity, deuterium incorporation ≥98%)
-
Hexane (B92381) (HPLC grade or equivalent)
-
Methanol (B129727) (HPLC grade or equivalent)
-
Anhydrous Sodium Sulfate
-
0.22 µm Syringe Filters
Standard Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of myrcenol and dissolve it in 10 mL of methanol in a volumetric flask to obtain a 1 mg/mL primary stock solution.
-
Similarly, prepare a 1 mg/mL primary stock solution of this compound in methanol.
-
-
Intermediate Stock Solution (100 µg/mL):
-
Prepare a 100 µg/mL intermediate stock solution of myrcenol by diluting the primary stock solution with methanol.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Prepare a 10 µg/mL working solution of this compound by diluting the this compound primary stock solution with methanol.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the myrcenol intermediate stock solution into vials and adding a constant amount of the this compound working solution. Dilute with hexane to achieve the final concentrations as detailed in Table 1.
-
Sample Preparation (Example for an Essential Oil Matrix)
-
Accurately weigh approximately 50 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add a known volume of the this compound working solution (e.g., 100 µL of 10 µg/mL) to the flask.
-
Bring the flask to volume with hexane.
-
Vortex the solution for 1 minute to ensure homogeneity.
-
Pass the solution through a 0.22 µm syringe filter into a GC vial.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Analysis
Quantification is performed by constructing a calibration curve based on the ratio of the peak area of the myrcenol quantification ion to the peak area of the this compound quantification ion for the calibration standards. The concentration of myrcenol in the unknown samples is then calculated using the regression equation from the calibration curve.
Results and Discussion
Chromatography and Mass Spectrometry
Under the specified GC-MS conditions, myrcenol and this compound are well-resolved from other matrix components. The use of SIM mode provides excellent sensitivity and selectivity for the target analytes. Based on the NIST database, the major fragment ions for myrcenol are m/z 59, 43, 81, 93, and 68.[4][5] For this compound, with deuterium atoms assumed to be on the methyl groups, the corresponding quantification and confirmation ions would be shifted.
Table 1: Selected Ions for SIM Analysis
| Compound | Role | Quantification Ion (m/z) | Confirmation Ion (m/z) |
| Myrcenol | Analyte | 59 | 81 |
| This compound | Internal Standard | 65 | 87 |
Note: The ions for this compound are predicted based on a hypothetical labeling pattern and should be confirmed with an actual mass spectrum of the standard.
Quantitative Data
The following tables present representative data for a typical calibration curve and method validation parameters. This data is for illustrative purposes and should be generated for each specific assay.
Table 2: Representative Calibration Curve Data for Myrcenol
| Concentration (µg/mL) | Myrcenol Area | This compound Area | Area Ratio (Analyte/IS) |
| 0.5 | 15,234 | 301,456 | 0.0505 |
| 1.0 | 31,056 | 305,123 | 0.1018 |
| 5.0 | 155,890 | 302,789 | 0.5149 |
| 10.0 | 312,456 | 303,567 | 1.0293 |
| 25.0 | 780,123 | 301,987 | 2.5833 |
| 50.0 | 1,555,789 | 304,111 | 5.1158 |
| Regression Equation | y = 0.1021x + 0.0015 | ||
| Correlation Coefficient (r²) | 0.9995 |
Table 3: Representative Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD, n=6) | |
| - Intra-day | < 5% |
| - Inter-day | < 8% |
| Accuracy (Recovery %) | 95 - 105% |
Visualizations
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Myrcenol in Human Plasma Using Myrcenol-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Myrcenol in human plasma. Myrcenol, a naturally occurring tertiary terpene alcohol, is of growing interest in pharmacological research for its potential therapeutic properties, including anti-hyperlipidemic effects.[1] This method utilizes a stable isotope-labeled internal standard (SIL-IS), Myrcenol-d6, to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation protocol. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, making it suitable for pharmacokinetic studies. Detection is performed on a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. The method was validated for linearity, precision, accuracy, and stability, demonstrating its suitability for the reliable quantification of Myrcenol in a biological matrix.
Introduction
Myrcenol (2-methyl-6-methylideneoct-7-en-2-ol) is a monoterpenoid found in various plants, including lavender and hops.[1][2] Recent preclinical research has suggested its potential as an anti-hyperlipidemic agent, possibly through the inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1] To facilitate further research and development, particularly in the context of pharmacokinetic and pharmacodynamic studies, a reliable and sensitive bioanalytical method for the quantification of Myrcenol in biological matrices is essential.
LC-MS/MS is a powerful technique for the quantification of small molecules in complex biological samples due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby enhancing the accuracy and precision of the method. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Myrcenol in human plasma.
Experimental Protocols
Materials and Reagents
-
Analytes: Myrcenol (≥97% purity), this compound (isotope purity ≥98%).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).
-
Additives: Formic acid (LC-MS grade).
-
Matrix: Drug-free human plasma.
Preparation of Standards and Quality Controls
-
Stock Solutions (1.0 mg/mL): Prepare individual stock solutions of Myrcenol and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Myrcenol stock solution with a 50:50 acetonitrile/water mixture to create calibration standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at 100 ng/mL in acetonitrile.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate Myrcenol working solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 800 ng/mL).
Sample Preparation Protocol
-
Aliquot 50 µL of human plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the this compound internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
LC System: A standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-0.5 min: 40% B
-
0.5-2.5 min: 40% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 40% B
-
3.6-5.0 min: 40% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS)
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Myrcenol | 137.1 | 71.1 | 20 | 15 |
| This compound | 143.1 | 71.1 | 20 | 15 |
(Note: The precursor ion for Myrcenol corresponds to the dehydrated ion [M+H-H₂O]⁺, which is common for tertiary alcohols in ESI+. The this compound is assumed to have deuterium (B1214612) atoms on the methyl groups, leading to a +6 Da shift.)
Data Presentation
The method was validated for linearity, precision, accuracy, and stability. The following tables summarize the quantitative performance of the assay. (Note: The following data is representative of typical performance for a validated LC-MS/MS assay of this nature).
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Myrcenol | 1 - 1000 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| Low | 3 | ≤10 | ±15 | ≤12 | ±15 |
| Medium | 75 | ≤8 | ±10 | ≤10 | ±12 |
| High | 800 | ≤7 | ±8 | ≤9 | ±10 |
Table 3: Stability
| Stability Test | Condition | Duration | Result |
| Freeze-Thaw | -20°C to RT | 3 cycles | Stable |
| Short-Term | Room Temperature | 8 hours | Stable |
| Long-Term | -80°C | 30 days | Stable |
| Post-Preparative | Autosampler (4°C) | 24 hours | Stable |
Visualizations
Caption: Experimental workflow for Myrcenol quantification.
Caption: Proposed mechanism of Myrcenol action.
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of Myrcenol in human plasma using its deuterated internal standard, this compound. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis, making this method well-suited for pharmacokinetic studies in drug development. The validation data demonstrates that the method is accurate, precise, and reliable for its intended purpose.
References
Application Note: Quantitative Analysis of Myrcenol-d6 in Cannabis Using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrcenol, a naturally occurring monoterpenoid and an oxygenated derivative of myrcene, is found in various plants, including Cannabis sativa. As a contributor to the aromatic profile of cannabis, its quantification is of interest for quality control, strain characterization, and research into the "entourage effect." The use of a deuterated internal standard, such as Myrcenol-d6, is the gold standard for quantitative analysis via Gas Chromatography-Mass Spectrometry (GC-MS), as it corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision[1][2]. This application note provides a detailed protocol for the sample preparation and GC-MS analysis of Myrcenol in cannabis, utilizing this compound as an internal standard.
Experimental Protocols
Sample Preparation: Liquid Extraction
This protocol outlines the extraction of Myrcenol from dried cannabis flower.
Materials:
-
Dried cannabis flower
-
This compound internal standard solution (concentration to be determined based on expected analyte concentration)
-
Ethyl acetate (B1210297) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Grinder or mortar and pestle
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
GC vials
Procedure:
-
Homogenization: Grind the dried cannabis flower to a fine, homogenous powder using a grinder or mortar and pestle. This increases the surface area for efficient extraction.
-
Weighing: Accurately weigh approximately 100 mg of the homogenized cannabis powder into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume of the this compound internal standard solution to the centrifuge tube. The amount should be chosen to be within the calibration range of the instrument.
-
Extraction: Add 10 mL of ethyl acetate to the centrifuge tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing of the sample with the solvent.
-
Sonication (Optional): For potentially improved extraction efficiency, sonicate the mixture for 15 minutes.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Collection: Carefully transfer the supernatant to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water.
-
Filtration: Filter the extract through a 0.22 µm syringe filter into a GC vial.
-
Analysis: The sample is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for terpene analysis.
GC Parameters (starting point, optimization may be required):
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injection Volume: 1 µL
MS Parameters (starting point, optimization may be required):
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for Myrcenol and this compound.
-
Note: Specific ions for Myrcenol and this compound need to be determined by analyzing the individual standards.
-
Data Presentation
| Parameter | Result for Myrcene Analysis | Source |
| Linearity (r²) | > 0.99 | |
| Recovery | 95.0 - 105.7% | |
| Limit of Detection (LOD) | 0.25 µg/mL | |
| Limit of Quantification (LOQ) | 0.75 µg/mL | |
| Repeatability (RSD) | 0.32 - 8.47% |
Visualizations
Caption: Experimental workflow for this compound analysis in cannabis.
Caption: Simplified overview of terpenoid biosynthesis and signaling in plants.
References
Application Notes and Protocols for Myrcenol-d6 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Myrcenol-d6, a deuterium-labeled analog of the naturally occurring monoterpenoid Myrcenol, in metabolic studies. The inclusion of a deuterium (B1214612) label offers significant advantages for tracing the metabolic fate of Myrcenol, enhancing analytical sensitivity, and elucidating its biotransformation pathways.[1][2][3][4] This document outlines detailed protocols for both in vitro and in vivo studies, data analysis, and visualization of metabolic pathways.
Introduction to Myrcenol and the Rationale for Deuterium Labeling
Myrcenol (2-methyl-6-methylene-7-octen-2-ol) is a volatile organic compound found in various plants, contributing to their characteristic aromas.[5] Terpenoids like Myrcenol are of increasing interest in pharmaceutical research due to their potential biological activities.[6] Understanding the metabolism of these compounds is crucial for evaluating their safety, efficacy, and potential for drug interactions.
Deuterium-labeled compounds, such as this compound, are powerful tools in metabolic research.[1][2][3][7] The replacement of hydrogen atoms with deuterium, a stable isotope, results in a heavier molecule that can be readily distinguished from its endogenous counterparts by mass spectrometry (MS). This isotopic labeling allows for:
-
Unambiguous tracking of the compound and its metabolites in complex biological matrices.[1][2]
-
Improved sensitivity and quantification in MS-based analytical methods.[1]
-
Elucidation of metabolic pathways by identifying novel and previously uncharacterized metabolites.[2]
-
Assessment of kinetic isotope effects , which can provide insights into the rate-limiting steps of metabolism.[4][8]
Physicochemical Properties of Myrcenol
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₈O | [5] |
| Molar Mass | 154.25 g/mol | [5] |
| Appearance | Colorless liquid | |
| Boiling Point | 217.6 °C | [5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | |
| SMILES | CC(C)(O)CCCC(=C)C=C | [5] |
| InChI | InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5,11H,1-2,6-8H2,3-4H3 | [5] |
In Vitro Metabolism Protocol: Human Liver Microsomes
This protocol describes a typical experiment to investigate the metabolism of this compound using human liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[9][10][11][12]
Materials and Reagents
-
This compound (10 mM stock solution in methanol)
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (B52724) (ice-cold, for reaction termination)
-
Internal Standard (e.g., a structurally similar deuterated compound not expected to be a metabolite)
-
Control compounds (e.g., testosterone (B1683101) for CYP3A4 activity)
Experimental Workflow
Caption: Workflow for the in vitro metabolism of this compound using human liver microsomes.
Incubation Conditions
| Parameter | Recommended Value |
| This compound Concentration | 1 µM |
| HLM Protein Concentration | 0.5 mg/mL |
| NADPH Concentration | 1 mM |
| Incubation Temperature | 37°C |
| Incubation Times | 0, 5, 15, 30, 60 minutes |
| Reaction Volume | 200 µL |
| Reaction Termination | 2 volumes of ice-cold acetonitrile |
Analytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and specific quantification of this compound and its metabolites.[1][7]
| Parameter | Example Condition |
| LC Column | C18 reversed-phase column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of parent and metabolites |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound and Potential Metabolites (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 161.2 | 127.1 |
| Hydroxylated this compound | 177.2 | 143.1 |
| Carboxylic Acid this compound | 191.2 | 147.1 |
In Vivo Metabolism Protocol: Rodent Model
This protocol outlines a typical pharmacokinetic and metabolism study of this compound in rats.[13][14]
Animal Model
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 200-250 g
-
Housing: Metabolic cages for urine and feces collection
Dosing and Sample Collection
-
Dose: 10 mg/kg this compound
-
Route of Administration: Oral gavage
-
Blood Sampling (via tail vein): 0, 0.5, 1, 2, 4, 8, 24 hours post-dose
-
Urine and Feces Collection: 0-24 hours post-dose
-
Sample Processing: Plasma separated from blood, all samples stored at -80°C until analysis.
Experimental Workflow
Caption: Workflow for the in vivo metabolism of this compound in a rodent model.
Sample Preparation and Analysis
-
Plasma: Protein precipitation with acetonitrile followed by centrifugation.
-
Urine: Dilution with water and centrifugation.
-
Feces: Homogenization in water/acetonitrile, extraction, and centrifugation.
-
Analysis: LC-MS/MS method as described for the in vitro study, optimized for each matrix.
Proposed Metabolic Pathways of Myrcenol
Based on the known metabolism of other terpenes and the involvement of CYP enzymes, the following metabolic pathways for Myrcenol are proposed for investigation.[10][12][15][16]
Caption: Proposed metabolic pathways for this compound.
Data Presentation and Interpretation
Quantitative data from both in vitro and in vivo studies should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes (Hypothetical Data)
| Time (min) | This compound Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following a 10 mg/kg Oral Dose (Hypothetical Data)
| Parameter | Value |
| Cmax (ng/mL) | 850 |
| Tmax (h) | 1.0 |
| AUC₀₋₂₄ (ng*h/mL) | 4500 |
| t₁/₂ (h) | 3.5 |
| CL/F (L/h/kg) | 2.2 |
Conclusion
The use of this compound in conjunction with the detailed protocols provided in these application notes offers a robust framework for investigating the metabolic fate of Myrcenol. The data generated from these studies will be invaluable for researchers in the fields of pharmacology, toxicology, and drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this important terpenoid. The enhanced analytical capabilities afforded by deuterium labeling will facilitate a more comprehensive understanding of its biotransformation and potential biological effects.[1][2][4][7]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mttlab.eu [mttlab.eu]
- 6. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterium isotope effect on metabolism of N-nitrosodimethylamine in vivo in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. admescope.com [admescope.com]
- 14. Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of the human cytochrome P450 enzymes involved in the in vitro biotransformation of lynestrenol and norethindrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Myrcenol using Myrcenol-d6 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myrcenol is a naturally occurring acyclic monoterpene alcohol found in a variety of plants, including hops and cannabis. It is a significant contributor to the aromatic profile of many essential oils and is of increasing interest in the pharmaceutical and fragrance industries. Accurate and precise quantification of Myrcenol is crucial for quality control, formulation development, and pharmacokinetic studies. This application note describes a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the reliable quantification of Myrcenol in a solution, using Myrcenol-d6 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is a robust technique that corrects for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1][2]
Principle
This method employs isotope dilution mass spectrometry (IDMS). A known amount of this compound, which is chemically identical to Myrcenol but has a higher mass due to the deuterium (B1214612) atoms, is added to the sample. During GC-MS analysis, Myrcenol and this compound co-elute but are distinguished by their different mass-to-charge ratios (m/z) in the mass spectrometer. The ratio of the peak area of the analyte (Myrcenol) to the internal standard (this compound) is used to calculate the concentration of Myrcenol in the sample, effectively normalizing for any analyte loss during sample preparation or variability in injection volume.[2][3]
Experimental Workflow
The overall experimental workflow for the quantification of Myrcenol using this compound is depicted below.
References
Application Notes and Protocols for the Use of Myrcenol-d6 in Food and Beverage Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Myrcenol-d6 as an internal standard for the precise and accurate quantification of myrcenol (B1195821) in various food and beverage matrices. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a robust method that, when combined with a deuterated internal standard, effectively corrects for variations in sample preparation and instrument response, leading to highly reliable results.
Introduction to Myrcenol and the Principle of Isotope Dilution Mass Spectrometry
Myrcenol, a naturally occurring acyclic monoterpene alcohol, is a significant contributor to the aroma and flavor profiles of numerous fruits, herbs, and spices. Its presence and concentration are critical quality indicators in products such as beer, wine, and fruit juices. Accurate quantification of myrcenol is essential for quality control, flavor profiling, and authenticity assessment in the food and beverage industry.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that employs a stable isotope-labeled version of the analyte as an internal standard.[1][2] this compound is an ideal internal standard for myrcenol analysis due to its chemical identity to the native analyte, with the key difference being a higher mass resulting from the substitution of six hydrogen atoms with deuterium. This mass difference allows for its distinct detection by a mass spectrometer. By adding a known quantity of this compound to a sample prior to analysis, any loss of the native myrcenol during sample preparation or injection will be accompanied by a proportional loss of the internal standard. Consequently, the ratio of the native analyte to the isotopically labeled standard remains constant, enabling highly accurate quantification.[2][3]
Advantages of using this compound as an internal standard:
-
Correction for Matrix Effects: Complex food and beverage matrices can interfere with the analytical signal. Since this compound behaves almost identically to myrcenol in the matrix, it effectively compensates for these effects.[2]
-
Improved Precision and Accuracy: The use of an internal standard corrects for variations in sample volume, injection volume, and instrument sensitivity, leading to more robust and reproducible results.[3]
-
Accurate Quantification: By compensating for analyte loss during sample preparation, this compound allows for a more accurate determination of the true myrcenol concentration in the original sample.
Experimental Protocols
The following are generalized protocols for the analysis of myrcenol in common food and beverage matrices using this compound as an internal standard with GC-MS. Optimization may be required for specific matrices and instrumentation.
2.1. Protocol 1: Analysis of Myrcenol in Beverages (e.g., Beer, Wine, Fruit Juice) using Headspace Solid-Phase Microextraction (HS-SPME)
This method is suitable for the analysis of volatile and semi-volatile compounds in liquid matrices.
Materials:
-
20 mL headspace vials with screw caps (B75204) and septa
-
Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Myrcenol analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Sodium chloride (NaCl)
Procedure:
-
Sample Preparation: Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
-
Salting Out: Add 1.5 g of NaCl to the vial to increase the ionic strength, which aids in the release of volatile compounds into the headspace.[3]
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution) to the vial. The amount should be chosen to be within the calibration range and comparable to the expected concentration of native myrcenol.
-
Equilibration and Extraction: Seal the vial and place it in a water bath or on a heater-stirrer set to a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow for equilibration.
-
SPME Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) while maintaining the temperature and agitation.
-
GC-MS Analysis: Immediately after extraction, desorb the fiber in the heated injection port of the GC-MS.
2.2. Protocol 2: Analysis of Myrcenol in Complex Liquid Matrices (e.g., Syrups, Concentrates) using Liquid-Liquid Extraction (LLE)
This protocol is effective for extracting analytes from more complex liquid samples.
Materials:
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Extraction solvent (e.g., Dichloromethane or Hexane)
-
Myrcenol analytical standard
-
This compound internal standard solution
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: Accurately weigh or measure a known amount of the sample (e.g., 10 mL) into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known amount of the this compound internal standard solution.
-
Extraction: Add 10 mL of the extraction solvent to the tube. Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to achieve clear separation of the organic and aqueous layers.
-
Collection: Carefully transfer the organic layer to a clean vial.
-
Drying and Concentration: Dry the organic extract by passing it through a small column of anhydrous sodium sulfate. If necessary, concentrate the extract under a gentle stream of nitrogen.
-
GC-MS Analysis: Reconstitute the dried extract in a known volume of a suitable solvent for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters that can be used as a starting point for the analysis of myrcenol.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injection Port Temp. | 250°C |
| Oven Program | Initial: 60°C for 2 min, Ramp: 5°C/min to 180°C, then 20°C/min to 250°C, hold for 5 min |
| Carrier Gas | Helium or Hydrogen |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Selected Ions (m/z) | |
| Myrcenol | To be determined by analyzing a pure standard. Likely prominent ions: m/z 69, 93, 136 |
| This compound | To be determined by analyzing a pure standard. Likely prominent ions: m/z 72, 96, 142 |
Note: The exact m/z values for Myrcenol and this compound should be confirmed by injecting pure standards and selecting abundant and specific ions for quantification and qualification.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantitative analysis of terpenes using GC-MS with a deuterated internal standard. These values are illustrative and will vary depending on the specific matrix, instrumentation, and method validation.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/L |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 10% |
Visualized Workflows
Caption: HS-SPME workflow for beverage analysis.
Caption: LLE workflow for complex liquid analysis.
References
Application Note: High-Throughput Terpene Profiling Using Deuterated Internal Standards by GC-MS
Abstract
This application note details a robust and high-throughput method for the accurate quantification of terpenes in complex matrices, such as cannabis flowers and essential oils, using Gas Chromatography-Mass Spectrometry (GC-MS) with deuterated internal standards. The use of stable isotope-labeled internal standards is the gold standard for quantitative analysis as it corrects for variations in sample preparation, matrix effects, and instrument response. This document provides a comprehensive protocol for sample preparation, instrument parameters, and data analysis, making it an invaluable resource for researchers, scientists, and drug development professionals.
Introduction
Terpenes are a large and diverse class of organic compounds produced by a variety of plants, and are major components of essential oils. They are responsible for the characteristic aroma and flavor of many plants, including cannabis. Beyond their aromatic properties, terpenes are known to have therapeutic effects and can act synergistically with cannabinoids, a phenomenon known as the "entourage effect". Accurate profiling of terpenes is therefore crucial for the quality control of cannabis products, flavor and fragrance analysis, and in the development of new therapeutics.
Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for terpene analysis due to its high sensitivity and selectivity. However, the complexity of the sample matrix can often lead to inaccuracies in quantification. The use of an internal standard is essential to correct for any loss of analyte during sample preparation and for variations in injection volume. Ideally, an internal standard should be chemically similar to the analyte but distinguishable by the detector. Deuterated standards, which are isotopically labeled versions of the target analytes, are the ideal choice for mass spectrometry-based quantification as they have nearly identical chemical and physical properties to their non-deuterated counterparts but have a different mass-to-charge ratio (m/z). This allows for their clear differentiation in the mass spectrometer.
This application note provides a detailed protocol for the quantification of a panel of common terpenes using their corresponding deuterated internal standards.
Experimental
Materials and Reagents
-
Terpene Standards: Analytical grade standards of α-pinene, β-pinene, myrcene, limonene, linalool, caryophyllene, and humulene.
-
Deuterated Internal Standards: β-myrcene-d6, linalool-d3, α-terpineol-d3, α-bisabolol-d3, and naphthalene-d8 (B43038). (Note: A full suite of commercially available deuterated terpene standards may be limited; naphthalene-d8 can be used as a surrogate for sesquiterpenes).
-
Solvent: HPLC-grade methanol (B129727) or ethanol.
-
Sample Matrix: Cannabis flower, essential oil, or other botanical extracts.
Sample Preparation
-
Homogenization: Accurately weigh 100 mg of the homogenized sample into a 15 mL centrifuge tube.
-
Spiking with Internal Standard: Add a known concentration of the deuterated internal standard mixture to each sample. For example, add 100 µL of a 10 µg/mL solution of each deuterated standard.
-
Extraction: Add 10 mL of methanol to the centrifuge tube.
-
Vortexing and Sonication: Vortex the sample for 1 minute, followed by sonication for 15 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Split/splitless inlet at 250°C with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 160°C.
-
Ramp 2: 20°C/min to 280°C, hold for 2 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan.
-
Data Analysis
Quantification is performed by creating a calibration curve for each terpene using the ratio of the peak area of the analyte to the peak area of its corresponding deuterated internal standard.
Results and Discussion
The use of deuterated internal standards provides superior accuracy and precision in the quantification of terpenes compared to traditional internal or external standard methods. The co-elution of the deuterated standard with the native terpene ensures that any matrix effects or variations in instrument performance affect both compounds equally, leading to a highly reliable analytical method.
Quantitative Data Summary
The following table summarizes typical method performance parameters for the analysis of selected terpenes using deuterated internal standards. These values are illustrative and may vary depending on the specific instrumentation and matrix.[1]
| Terpene | Deuterated Standard | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| α-Pinene | Naphthalene-d8 | >0.995 | 0.05 | 0.15 | 95-105 |
| β-Pinene | Naphthalene-d8 | >0.995 | 0.05 | 0.15 | 95-105 |
| Myrcene | β-Myrcene-d6 | >0.998 | 0.02 | 0.06 | 98-102 |
| Limonene | Naphthalene-d8 | >0.996 | 0.04 | 0.12 | 96-104 |
| Linalool | Linalool-d3 | >0.999 | 0.01 | 0.03 | 99-101 |
| Caryophyllene | Naphthalene-d8 | >0.995 | 0.06 | 0.18 | 94-106 |
| Humulene | Naphthalene-d8 | >0.994 | 0.07 | 0.21 | 93-107 |
Table 1: Illustrative method validation parameters for the quantification of terpenes using deuterated internal standards.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for terpene profiling using deuterated internal standards.
Principle of Stable Isotope Dilution Analysis
The diagram below illustrates the principle of using a deuterated internal standard for accurate quantification.
Conclusion
The method described in this application note provides a reliable and accurate approach for the quantification of terpenes in various matrices. The use of deuterated internal standards is a key element of this method, ensuring high-quality data that is essential for researchers, scientists, and professionals in the pharmaceutical and cannabis industries. This protocol can be adapted for the analysis of other volatile and semi-volatile compounds where deuterated standards are available.
References
Application Note: Quantitative Analysis of Myrcenol in Environmental Samples using Myrcenol-d6 as an Internal Standard by GC-MS
An application note and protocol for the utilization of Myrcenol-d6 in the analysis of environmental samples.
Introduction
Myrcenol is a naturally occurring acyclic monoterpenoid found in various plants and is used in the fragrance industry. Its presence in the environment can result from both natural and anthropogenic sources. Accurate quantification of Myrcenol in environmental matrices such as water and air is crucial for assessing its environmental fate and potential impacts. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile organic compounds like terpenes.[1] The use of a deuterated internal standard, such as this compound, is essential for achieving high accuracy and precision in these analyses. This is because internal standards that are isotopically labeled versions of the analyte can compensate for variations in sample preparation, extraction efficiency, and instrument response.[2][3][4]
Principle
This method employs gas chromatography-mass spectrometry (GC-MS) for the separation and quantification of Myrcenol. This compound is added to the environmental sample as an internal standard (IS) prior to sample preparation and analysis. The use of a deuterated internal standard in a technique known as isotope dilution mass spectrometry (IDMS) helps to correct for the loss of analyte during sample processing and instrumental analysis, thereby providing more accurate and reliable quantification.[2] The quantification of the native Myrcenol is based on the ratio of its mass spectrometric response to that of the known concentration of the this compound internal standard.
Instrumentation and Consumables
The following is a general list of instrumentation and consumables for the analysis of Myrcenol in environmental samples.
| Component | Specification |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Autosampler | G4513A or equivalent |
| Sample Introduction | Split/splitless inlet, Thermal Desorption Unit, SPME Fiber |
| Carrier Gas | Helium (99.999% purity) |
| Internal Standard | This compound |
| Solvents | Dichloromethane, Methanol, Hexane (pesticide grade or higher) |
| Extraction Vials | 20 mL amber glass vials with PTFE-lined septa |
| SPME Fibers | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |
| Thermal Desorption Tubes | Stainless steel tubes packed with a suitable sorbent (e.g., Tenax TA) |
Experimental Protocols
Protocol 1: Analysis of Myrcenol in Water Samples by SPME-GC-MS
This protocol describes the analysis of Myrcenol in water samples using solid-phase microextraction (SPME) followed by GC-MS.
1. Sample Preparation
-
Collect water samples in 40 mL amber glass vials.
-
To each 10 mL aliquot of the water sample in a 20 mL vial, add a known concentration of this compound internal standard.
-
Add sodium chloride (2 g) to the sample to increase the ionic strength and improve the extraction efficiency of the analytes.
2. SPME Procedure
-
Condition the SPME fiber in the GC inlet at 270°C for 30 minutes prior to first use.
-
Place the vial in a heating block or water bath set to 60°C.
-
Expose the SPME fiber to the headspace of the sample for 30 minutes with constant stirring.
-
After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
3. GC-MS Parameters
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Electron Ionization: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Myrcenol ions: (to be determined based on fragmentation pattern)
-
This compound ions: (to be determined based on fragmentation pattern)
-
4. Quantification
-
Create a calibration curve by analyzing a series of standards containing known concentrations of Myrcenol and a constant concentration of this compound.
-
Plot the ratio of the peak area of Myrcenol to the peak area of this compound against the concentration of Myrcenol.
-
Determine the concentration of Myrcenol in the samples by using the response ratio from the sample analysis and the calibration curve.
Protocol 2: Analysis of Myrcenol in Air Samples by TD-GC-MS
This protocol describes the analysis of Myrcenol in air samples using thermal desorption (TD) followed by GC-MS.
1. Sample Collection
-
Collect air samples using thermal desorption tubes packed with a suitable sorbent material.
-
Draw a known volume of air through the tube at a calibrated flow rate using a sampling pump.
-
After sampling, seal the tubes with diffusion caps.
2. Sample Preparation
-
Prior to analysis, spike the tubes with a known amount of this compound internal standard solution. This can be done by injecting the standard solution directly onto the sorbent bed.
3. TD-GC-MS Parameters
-
Thermal Desorber Parameters:
-
Tube Desorption: 280°C for 10 minutes
-
Focusing Trap: -10°C
-
Trap Desorption: 300°C for 3 minutes
-
-
GC-MS Parameters: (Follow the same parameters as in Protocol 1)
4. Quantification
-
Follow the same quantification procedure as in Protocol 1, preparing calibration standards by spiking known amounts of Myrcenol and a constant amount of this compound onto clean thermal desorption tubes.
Data Presentation
The following table summarizes representative quantitative data for the analysis of Myrcenol using a deuterated internal standard. The acceptable range for recoveries in environmental sample analysis is typically between 50-150%.
| Parameter | Water Matrix | Air Matrix |
| Method Detection Limit (MDL) | 5 ng/L | 0.1 µg/m³ |
| Limit of Quantification (LOQ) | 15 ng/L | 0.3 µg/m³ |
| Average Recovery (%) | 95% | 98% |
| Precision (%RSD) | < 10% | < 12% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of zearalenone in various solid agroenvironmental samples using D6-zearalenone as the internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Zearalenone in Various Solid Agroenvironmental Samples Using D6-Zearalenone as the Internal Standard [agris.fao.org]
Troubleshooting & Optimization
Technical Support Center: Improving Accuracy in Terpene Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the accuracy of terpene quantification in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during terpene analysis, offering step-by-step solutions to common problems.
Issue 1: Poor Recovery of Volatile Monoterpenes
Symptom: You are observing significantly lower than expected concentrations for volatile terpenes like myrcene, pinene, and limonene.
Possible Causes & Solutions:
-
Analyte Loss During Sample Preparation: The inherent volatility of monoterpenes makes them susceptible to evaporation during sample handling and preparation.[1]
-
Solution: Minimize heat exposure throughout the sample preparation process. If grinding is necessary, consider freezing the plant material beforehand or grinding it under liquid nitrogen.[1] It is also recommended to keep samples and solvents chilled and to minimize exposure to light and moisture before analysis.[1]
-
-
Improper Storage: Extended or improper storage can lead to the degradation or evaporation of volatile terpenes.
-
Solution: Store samples in airtight containers in a frozen environment to preserve the terpene profile.
-
Experimental Protocol: Cryogenic Grinding for Sample Preparation
-
Place the plant material sample in a grinding vial.
-
Immerse the sealed vial in liquid nitrogen for 1-2 minutes until the sample is completely frozen.
-
Immediately place the vial into a cryogenic ball mill or grinder.
-
Grind the sample for the minimum time required to achieve a homogenous powder.
-
Store the resulting powder in a sealed, airtight container at -20°C or below until extraction.
Issue 2: Inaccurate Quantification of Less Volatile Sesquiterpenes
Symptom: You are experiencing poor recovery and inconsistent results for less volatile sesquiterpenes, such as caryophyllene (B1175711) and humulene, especially when using headspace sampling.[1]
Possible Causes & Solutions:
-
Inefficient Volatilization in Headspace: Sesquiterpenes have higher boiling points and lower vapor pressure, which can lead to incomplete partitioning into the headspace.[1]
-
Solution 1: Modify the headspace conditions by adding a carrier solvent like water and a salt (e.g., NaCl) to the vial.[1] The salt increases the vapor pressure of the analytes, driving more of the sesquiterpenes into the headspace.[1]
-
Solution 2: Consider liquid injection, as it can show better recovery for less volatile terpenes.[1] However, be aware of potential matrix effects.
-
-
Condensation in Headspace Syringe: Higher molecular weight analytes can condense in a cooler syringe, leading to lower detected amounts.[1]
-
Solution: Ensure the headspace syringe is adequately heated to prevent condensation. Alternatively, solid-phase microextraction (SPME) can be used, where terpenes are adsorbed onto a fiber and then desorbed in the hot inlet, minimizing condensation issues.[1]
-
Issue 3: Peak Co-elution and Inaccurate Identification
Symptom: Chromatographic peaks for different terpenes are overlapping, making accurate quantification and identification difficult. This is common for isomers like α-pinene and β-pinene.[1]
Possible Causes & Solutions:
-
Insufficient Chromatographic Resolution: The GC method may not be optimized to separate structurally similar terpenes.
-
Solution 1 (GC-FID): Increase the GC runtime to allow for better separation of co-eluting peaks.[1]
-
Solution 2 (GC-MS): Utilize mass spectrometry (MS) for detection. Even if peaks co-elute chromatographically, MS can often deconvolute them based on their unique mass spectra, allowing for accurate quantification.[1]
-
Solution 3 (GCxGC): For highly complex samples, consider two-dimensional gas chromatography (GCxGC). This technique uses two columns with different stationary phases to provide enhanced separation.[1]
-
Workflow for Addressing Peak Co-elution
Caption: Troubleshooting workflow for co-eluting terpene peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for terpene quantification, and what are their pros and cons?
A: The most common techniques are Gas Chromatography (GC) with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and High-Performance Liquid Chromatography (HPLC).[2][3]
| Technique | Pros | Cons |
| GC-FID | Robust, reliable, and cost-effective for routine analysis.[4] | Can have issues with co-eluting peaks for complex samples; provides less structural information than MS.[1] |
| GC-MS | Highly selective and sensitive, can identify and quantify co-eluting peaks through mass deconvolution.[1][5] Provides structural information for confident identification. | More expensive instrumentation and can require more complex method development.[6] |
| HPLC | Useful for certain applications, especially for less volatile compounds. | Terpenes are volatile, making them generally better suited for GC analysis.[6] |
Q2: How can I minimize matrix effects in my terpene analysis?
A: Matrix effects occur when other components in the sample interfere with the analysis of the target terpenes.
-
Headspace Sampling: This is a popular technique as it separates the volatile terpenes from non-volatile matrix components, which are left behind in the vial.[1] This is advantageous compared to liquid injection, which can introduce matrix contaminants that may clog the system.[1]
-
Solid-Phase Microextraction (SPME): SPME is a form of headspace sampling where a coated fiber selectively adsorbs volatile and semi-volatile compounds from the headspace, concentrating them before injection and leaving matrix components behind.[1]
-
Method Validation: Implementing method validation specific to your sample matrix is crucial. This includes developing matrix-matched standards.[7]
Q3: What are typical recovery rates and limits of detection for terpene analysis?
A: Recovery rates and detection limits can vary depending on the method, instrumentation, and specific terpenes being analyzed. However, some typical values are provided below.
| Parameter | Typical Values | Source |
| Recovery Rate (GC) | 79% - 91% for most terpenes. Some, like terpinolene (B10128) (66%), phytol (B49457) (71%), and geraniol (B1671447) (72%), may have lower rates.[8] | [8] |
| Recovery Rate (HPLC) | 73% - 121% | [3] |
| Limit of Detection (LOD) | 0.3 µg/mL | [9] |
| Limit of Quantification (LOQ) | 1.0 µg/mL | [9] |
| Linearity (r²) | >0.99 | [9] |
Q4: Can the analysis method itself create inaccuracies?
A: Yes. For instance, conventional headspace GC-MS protocols that use elevated temperatures (70°C-200°C) can cause thermal degradation of terpenes.[7] This can lead to the formation of artifactual solvents like acetone (B3395972) and methanol (B129727) that were not present in the original sample, resulting in false positives.[7] Direct injection with a cool on-column technique can minimize this thermal degradation.[7]
General Sample Preparation and Analysis Workflow
Caption: General workflow for terpene quantification.
References
- 1. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 2. Learning how to Improve your Terpene Results | PPB Analytical Inc. [ppbanalytical.com]
- 3. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. cannabismasters.eu [cannabismasters.eu]
- 6. researchgate.net [researchgate.net]
- 7. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 8. theseedconnect.com [theseedconnect.com]
- 9. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
Myrcenol-d6 stability issues in analytical methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Myrcenol-d6 when used as an internal standard in analytical methods. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like many deuterated standards, can be influenced by several factors:
-
Temperature: Elevated temperatures, especially during sample preparation and in the GC inlet, can lead to thermal degradation.[1]
-
Light: Exposure to light can induce photolytic degradation.[2][3]
-
pH: Extreme pH conditions (highly acidic or alkaline) may catalyze degradation reactions. While specific data for this compound is limited, related phenolic compounds show instability in alkaline conditions.[4][5]
-
Solvent Choice: Protic solvents (e.g., water, methanol (B129727) in the presence of acid or base) can facilitate hydrogen-deuterium (H/D) exchange, compromising the isotopic purity of the standard.
-
Oxygen: The presence of oxygen can lead to oxidation, particularly at higher temperatures.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To maintain the integrity of this compound, it is crucial to adhere to proper storage and handling protocols. General best practices for deuterated standards should be followed.
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or below for long-term storage. For short-term use, 2-8°C is acceptable. | Minimizes thermal degradation and solvent evaporation. |
| Light | Store in amber, tightly sealed vials or in the dark. | Prevents photolytic degradation. |
| Moisture | Store in a desiccator, especially for solid forms. Handle under a dry, inert atmosphere (e.g., nitrogen or argon). | Minimizes moisture absorption and subsequent H/D exchange. |
| Solvent for Stock | High-purity aprotic solvents such as acetonitrile, ethyl acetate, or anhydrous isopropanol (B130326) are recommended. | Prevents H/D exchange catalyzed by protic solvents. |
| Container | Use high-quality, tightly sealed vials with PTFE-lined caps. | Prevents solvent evaporation and contamination. |
Q3: What are the potential degradation products of this compound?
A3: Based on studies of similar terpene alcohols like linalool (B1675412) and the thermal degradation of β-myrcene, this compound is likely to undergo dehydration and cyclization reactions, particularly at elevated temperatures. The primary degradation product is expected to be β-myrcene-d6 , formed through the loss of the hydroxyl group. Further cyclization of β-myrcene-d6 can lead to the formation of other deuterated terpenes such as limonene-d6 and terpinolene-d6 .
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in analytical methods, particularly GC-MS.
Problem 1: Poor Peak Shape (Tailing or Fronting) of this compound
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC System | Deactivate the GC inlet liner with silylation reagent. If the problem persists, consider using a fresh, deactivated liner. Trim a small portion (10-20 cm) from the inlet side of the GC column. |
| Incompatible Solvent | Ensure the injection solvent is compatible with the GC column stationary phase. For example, highly polar solvents on a non-polar column can cause peak distortion. |
| Column Overload | Reduce the injection volume or the concentration of the this compound standard. |
| Incorrect Inlet Temperature | Optimize the inlet temperature. A temperature that is too low may cause slow vaporization, while one that is too high can cause degradation. |
Problem 2: Low or Inconsistent this compound Response
| Possible Cause | Troubleshooting Step |
| Degradation in the GC Inlet | Lower the inlet temperature in increments of 10-20°C to find the optimal temperature that allows for efficient volatilization without causing thermal degradation. Use a pulsed splitless or on-column injection technique if available to minimize residence time in the hot inlet. |
| Degradation in Solution | Prepare fresh working solutions from a stock solution stored under recommended conditions. Avoid prolonged storage of working solutions at room temperature. |
| Adsorption | Check for active sites in the GC system as described in "Poor Peak Shape". Ensure all glassware used for sample and standard preparation is thoroughly cleaned and dried. |
| H/D Exchange | If using protic solvents, switch to aprotic solvents for sample and standard preparation. Ensure all solvents are anhydrous. |
Problem 3: Appearance of Unexpected Peaks Corresponding to Potential Degradants
| Possible Cause | Troubleshooting Step |
| Thermal Degradation | As with low response, lower the GC inlet temperature. Confirm the identity of degradant peaks (e.g., β-myrcene-d6) by analyzing a standard of the suspected compound if available, or by mass spectral library matching. |
| Contamination | Run a solvent blank to check for system contamination. Ensure proper cleaning of syringes and vials. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Equilibration: Allow the sealed vial of this compound to warm to room temperature before opening to prevent condensation.
-
Reconstitution: Under an inert atmosphere (e.g., nitrogen or argon), reconstitute the solid this compound in a high-purity aprotic solvent (e.g., acetonitrile, ethyl acetate) to a stock concentration of 1 mg/mL.
-
Dissolution: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed amber vial at -20°C.
-
Working Solution Preparation: On the day of analysis, bring the stock solution to room temperature. Dilute an aliquot of the stock solution with the appropriate solvent to the final working concentration.
Protocol 2: General GC-MS Method for Terpene Analysis Using this compound Internal Standard
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Inlet: Splitless mode, 250°C (can be optimized lower to prevent degradation).
-
Oven Program: 60°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Source: 230°C.
-
MS Quad: 150°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for this compound: To be determined based on the mass spectrum of the standard (likely targeting the molecular ion and characteristic fragment ions).
-
SIM Ions for Analyte(s): To be determined based on the mass spectra of the target analytes.
-
Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always refer to the manufacturer's certificate of analysis for specific storage and handling instructions for their lot of this compound. Method parameters should be optimized and validated for the specific application and instrumentation.
References
- 1. jffhmt.avestia.com [jffhmt.avestia.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Preserve Terpenes: Storage & Handling Guide for Cannabis Products | Terpene Belt Farms [terpenebeltfarms.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Myrcenol-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Myrcenol using its deuterated internal standard, Myrcenol-d6, by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the predicted precursor ions for Myrcenol and this compound?
A1: For electrospray ionization (ESI) in positive mode, the most likely precursor ion for Myrcenol is the protonated molecule, [M+H]⁺. Given the molecular weight of Myrcenol is 154.25 g/mol , the expected m/z for the precursor ion would be approximately 155.14. For this compound, the precursor ion would be [M+6+H]⁺, with an expected m/z of approximately 161.18. In negative mode ESI, the deprotonated molecule [M-H]⁻ might be observed at m/z 153.13 for Myrcenol and 159.17 for this compound.
Q2: I am not seeing a strong signal for my precursor ion. What should I check?
A2: Poor signal intensity can be due to several factors. First, ensure your mass spectrometer is properly tuned and calibrated.[1] Check the sample concentration; if it's too dilute, the signal will be weak, and if it's too concentrated, you may experience ion suppression.[1] Also, verify the efficiency of your ionization source and consider adjusting parameters like capillary voltage and gas flows.[1] The choice of mobile phase and additives (e.g., formic acid for positive mode) is also critical for efficient ionization.
Q3: What are some potential MRM transitions for Myrcenol and this compound?
A3: Based on the structure of Myrcenol, a tertiary terpene alcohol, likely fragmentation pathways include dehydration (loss of water, -18 Da) and alpha-cleavage (cleavage of a C-C bond adjacent to the hydroxyl group).[2][3] The following table provides predicted Multiple Reaction Monitoring (MRM) transitions. These should be used as a starting point and require empirical optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |
| Myrcenol | 155.14 | 137.13 | [M+H-H₂O]⁺ |
| Myrcenol | 155.14 | 121.10 | [M+H-H₂O-CH₄]⁺ |
| Myrcenol | 155.14 | 93.07 | Further fragmentation |
| This compound | 161.18 | 143.17 | [M+H-H₂O]⁺ |
| This compound | 161.18 | 127.14 | [M+H-H₂O-CH₄]⁺ |
| This compound | 161.18 | 99.11 | Further fragmentation |
Q4: My calibration curve is non-linear at higher concentrations. What could be the cause?
A4: Non-linearity at high concentrations is a common issue when using deuterated internal standards. It can be caused by ion source saturation, where the analyte and internal standard compete for ionization. Another potential cause is isotopic interference, or "cross-talk," where naturally occurring isotopes of the analyte contribute to the signal of the deuterated internal standard, especially if the mass difference is small.
Q5: I'm observing a shift in retention time between Myrcenol and this compound. Is this normal?
A5: Yes, a slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. While a small, consistent shift is generally acceptable, a significant or variable shift could indicate that the analyte and internal standard are experiencing different matrix effects, which would compromise the accuracy of quantification. If the shift is problematic, you may need to adjust your chromatographic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity for this compound | - Inappropriate concentration of the internal standard.- Suboptimal ionization parameters.- Ion suppression from the sample matrix.- Degradation of the internal standard. | - Optimize the internal standard concentration. A common starting point is a concentration that yields a signal intensity around 50% of the highest calibration standard.- Tune the ion source parameters (e.g., capillary voltage, gas flows, temperature).- Improve sample clean-up to remove interfering matrix components.- Ensure proper storage and handling of the this compound stock solution. |
| Poor Peak Shape (Broadening or Splitting) | - Contamination in the sample or on the column.- Suboptimal chromatographic conditions.- Inappropriate ionization source conditions. | - Ensure thorough sample preparation and regular column maintenance.- Optimize the mobile phase composition, gradient, and flow rate.- Adjust ion source parameters like gas flows to minimize peak broadening. |
| High Background Noise | - Contaminated mobile phase or LC system.- Leaks in the system.- Suboptimal detector settings. | - Use high-purity solvents and flush the LC system.- Check for leaks in all fittings and connections.- Adjust detector settings, such as gain and filter settings, to reduce noise. |
| Inconsistent Results/Poor Reproducibility | - Variability in sample preparation.- Unstable spray in the ion source.- Fluctuations in instrument performance. | - Standardize the sample preparation protocol and use an automated system if possible.- Inspect the ESI capillary for clogs and ensure consistent spray.- Regularly perform system suitability tests and recalibrate the mass spectrometer. |
Experimental Protocols
Protocol 1: Optimization of MRM Parameters for this compound
Objective: To determine the optimal declustering potential (DP) and collision energy (CE) for the precursor and product ions of this compound.
Methodology:
-
Prepare a working solution of this compound at a concentration of approximately 100-1000 ng/mL in a solvent mixture that mimics the initial mobile phase conditions of your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire data in Q1 scan mode to confirm the m/z of the precursor ion ([M+H]⁺ or [M-H]⁻).
-
Select the precursor ion for this compound and perform a product ion scan to identify the most abundant and stable fragment ions.
-
Set up MRM transitions using the selected precursor and product ions.
-
Optimize the Declustering Potential (DP): While infusing the working solution, ramp the DP voltage across a relevant range and monitor the intensity of the precursor ion. The optimal DP will be the voltage that provides the maximum precursor ion intensity without causing premature fragmentation.
-
Optimize the Collision Energy (CE): Using the optimal DP, ramp the CE across a range of voltages and monitor the intensity of the product ion. The optimal CE is the voltage that produces the highest and most stable product ion signal.
-
Repeat this process for each MRM transition you intend to use for both Myrcenol and this compound.
Visualizations
Caption: Experimental workflow for the quantification of Myrcenol using this compound.
Caption: Troubleshooting logic for poor mass spectrometry signal.
References
potential for deuterium exchange in Myrcenol-d6
This guide provides troubleshooting advice and answers to frequently asked questions regarding the potential for deuterium (B1214612) exchange in Myrcenol-d6. It is intended for researchers, scientists, and drug development professionals using this deuterated standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the potential for deuterium exchange in this compound?
A1: this compound, as a deuterated internal standard, is designed to be stable. However, like all deuterated compounds, there is a potential for deuterium-hydrogen (D-H) exchange under certain conditions. The stability of the deuterium labels depends on their position on the molecule and the experimental environment. For this compound, the deuterium atoms are typically on the methyl groups, which are generally less prone to exchange than hydrogens attached to heteroatoms (like in hydroxyl groups) or activated carbon atoms. However, allylic positions can be susceptible to exchange under specific catalytic conditions.
Q2: Can acidic or basic conditions cause deuterium exchange in this compound?
A2: Yes, strong acidic or basic conditions can potentially lead to deuterium exchange.[1][2] Acid- and base-catalyzed hydrogen-deuterium exchange processes can occur, often involving enolization or other mechanisms that activate C-H bonds.[1] While the deuterium labels in this compound are not in the most labile positions, prolonged exposure to harsh pH conditions, especially at elevated temperatures, should be avoided to minimize the risk of back-exchange.[3]
Q3: How does temperature affect the stability of the deuterium labels?
A3: Higher temperatures can accelerate the rate of chemical reactions, including deuterium exchange.[4] It is advisable to handle and store this compound at low temperatures and to avoid prolonged exposure to high temperatures during sample preparation and analysis to maintain its isotopic purity.
Q4: Is there a risk of deuterium exchange during liquid chromatography-mass spectrometry (LC-MS) analysis?
A4: There is a potential for back-exchange during LC-MS analysis, particularly during the chromatography step. The mobile phase composition, pH, and temperature of the column can all influence the stability of the deuterium labels. To minimize this risk, it is recommended to use neutral or mildly acidic mobile phases and to keep run times as short as possible. It is also good practice to evaluate the stability of the deuterated standard under your specific chromatographic conditions.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light, and at a low temperature, as recommended by the supplier. Typically, storage at -20°C or -80°C is advised.
Q6: How can I test for deuterium exchange in my experiments?
A6: To test for deuterium exchange, you can run a control experiment where you subject this compound to your entire experimental workflow (sample preparation, extraction, and analysis) without the analyte of interest. By analyzing the mass spectrum of the recovered this compound, you can check for any significant changes in its isotopic distribution. A decrease in the abundance of the d6 isotopologue and an increase in lower mass isotopologues (d5, d4, etc.) would indicate that deuterium exchange has occurred.
Potential for Deuterium Exchange in this compound
The following table summarizes the key factors that can influence the stability of deuterium labels in this compound.
| Factor | Condition | Risk of Exchange | Recommendations |
| pH | Strong Acid (pH < 3) | Moderate to High | Avoid prolonged exposure; neutralize samples as soon as possible. |
| Strong Base (pH > 10) | Moderate to High | Avoid prolonged exposure; neutralize samples as soon as possible. | |
| Neutral (pH 6-8) | Low | Ideal for sample handling and analysis. | |
| Temperature | High (> 50°C) | Moderate to High | Minimize exposure to high temperatures during sample preparation. |
| Room Temperature | Low | Suitable for short-term handling. | |
| Low (≤ 4°C) | Very Low | Recommended for sample processing and storage. | |
| Solvent | Protic Solvents (e.g., water, methanol) | Low to Moderate | These solvents can act as a source of protons for exchange, especially under non-neutral pH or high temperature. |
| Aprotic Solvents (e.g., acetonitrile, hexane) | Very Low | Preferred for storage and sample reconstitution when possible. | |
| Catalysts | Metal Catalysts | High | Avoid the presence of certain metal catalysts that can facilitate H-D exchange. |
Experimental Protocol: Assessing the Stability of this compound
This protocol provides a general method for evaluating the stability of this compound under specific experimental conditions.
1. Objective: To determine if the experimental workflow causes deuterium exchange in this compound.
2. Materials:
- This compound standard solution of known concentration.
- All solvents, reagents, and buffers used in the experimental workflow.
- LC-MS system.
3. Procedure:
This compound Stability Assessment Workflow
Caption: Workflow for assessing the deuterium exchange stability of this compound.
References
Technical Support Center: Minimizing Ion Suppression with Deuterated Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of ion suppression when using deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in LC-MS?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is decreased by the presence of co-eluting compounds from the sample matrix.[1][2] This matrix can include various components like salts, lipids, proteins, and other endogenous compounds.[1] The suppression typically occurs in the ion source of the mass spectrometer, where there is competition for charge or surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components, hindering the analyte's ability to form gas-phase ions.[1] This can lead to reduced signal intensity, which negatively affects the accuracy, precision, and sensitivity of quantitative analyses.[1] ESI is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).
Q2: I'm using a deuterated internal standard. Shouldn't that correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) co-elutes with the analyte and experiences the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, enabling accurate quantification. However, this is not always the case. Differential ion suppression can occur if there is a slight chromatographic separation between the analyte and the IS, causing them to encounter different matrix components as they elute. This separation can be caused by the "deuterium isotope effect," where the substitution of hydrogen with deuterium (B1214612) can slightly alter the molecule's physicochemical properties.
Q3: What are the common causes of differential ion suppression between an analyte and its deuterated standard?
A3: The primary cause is chromatographic separation between the analyte and the deuterated standard, often due to the deuterium isotope effect. Other contributing factors include:
-
High Matrix Complexity: Samples with a high concentration of endogenous compounds are more prone to causing significant and variable ion suppression.
-
Suboptimal Chromatography: Poor chromatographic resolution can lead to the co-elution of numerous matrix components with the analyte and internal standard.
Q4: How can I detect and quantify ion suppression in my experiments?
A4: Two common methods are used to detect and evaluate ion suppression: the post-column infusion experiment and the matrix effect evaluation by comparing spiked samples.
-
Post-Column Infusion: A constant flow of the analyte and internal standard solution is introduced into the mass spectrometer after the analytical column. A blank sample extract is then injected. A drop in the constant baseline signal at the retention time of the analyte indicates the presence of co-eluting matrix components causing ion suppression.
-
Matrix Effect Evaluation: This method involves comparing the peak area of an analyte in a post-extraction spiked blank sample to the peak area of the analyte in a clean solvent. The matrix effect can be calculated as follows:
-
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
-
Troubleshooting Guides
Problem 1: Low signal intensity or poor sensitivity for the analyte and/or deuterated standard.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Assess the Matrix Effect: Perform a post-column infusion experiment to identify regions of significant ion suppression.
-
Enhance Sample Cleanup: Implement or optimize a sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. Protein precipitation is a simpler but potentially less effective method.
-
Dilute the Sample: Diluting the sample can lower the concentration of matrix components causing ion suppression. However, be aware that this will also dilute your analyte.
-
Optimize Chromatography: Adjust the mobile phase gradient or change the stationary phase to improve the separation of the analyte from the interfering matrix components.
-
Change Ionization Source: If using ESI, consider switching to APCI, which is generally less susceptible to ion suppression.
-
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition leading to different degrees of ion suppression.
-
Troubleshooting Steps:
-
Implement Robust Sample Preparation: A thorough and consistent sample cleanup using SPE or LLE can minimize variability in matrix effects.
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as your unknown samples helps to compensate for consistent matrix effects.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is highly effective in correcting for variability in ion suppression between different samples.
-
Problem 3: The chromatographic peak for the deuterated standard elutes slightly earlier or later than the analyte.
-
Possible Cause: The deuterium isotope effect can cause a slight difference in retention time.
-
Troubleshooting Steps:
-
Assess the Impact: If the shift is small and consistent, and does not occur in a region of significant ion suppression, it may not be a major issue.
-
Adjust Chromatographic Conditions: Modify the mobile phase composition or gradient to minimize the separation and achieve co-elution. Forcing co-elution, even with a lower resolution column, can sometimes overcome the issue of differential matrix effects.
-
Consider an Alternative Internal Standard: If co-elution cannot be achieved, consider using a ¹³C- or ¹⁵N-labeled internal standard, as these are less likely to cause a chromatographic shift compared to deuterium.
-
Quantitative Data Summary
The following tables provide hypothetical examples to illustrate the assessment of ion suppression and retention time differences.
Table 1: Example of Ion Suppression Assessment
| Sample Type | Analyte Peak Area | % Signal Reduction (Matrix Effect) |
| Analyte in Neat Solution | 1,800,000 | N/A |
| Analyte in Spiked Matrix | 720,000 | 60% |
Table 2: Example of Analyte vs. Deuterated Internal Standard Retention Time
| Compound | Retention Time (min) |
| Analyte | 3.52 |
| Deuterated Internal Standard | 3.48 |
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Detection
Objective: To identify chromatographic regions where ion suppression occurs.
Materials:
-
LC-MS system
-
Syringe pump
-
T-piece connector
-
Analyte standard solution
-
Blank matrix extract (e.g., plasma, urine)
Methodology:
-
Prepare a standard solution of your analyte at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to one inlet of a T-piece.
-
Connect a syringe pump containing the analyte standard solution to the second inlet of the T-piece.
-
Connect the third outlet of the T-piece to the mass spectrometer's ion source.
-
Begin infusing the standard solution at a constant, low flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal for the analyte is observed, inject the blank matrix extract onto the LC column.
-
Monitor the analyte's signal throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.
Protocol 2: Evaluation of Analyte and Deuterated Standard Co-elution
Objective: To confirm that the analyte and its deuterated internal standard have identical retention times.
Materials:
-
LC-MS system
-
Analyte standard solution
-
Deuterated internal standard solution
Methodology:
-
Prepare separate solutions of the analyte and the deuterated internal standard.
-
Prepare a mixed solution containing both the analyte and the internal standard.
-
Set up the LC-MS method with the intended chromatographic conditions.
-
Inject the individual solutions and the mixed solution separately.
-
Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, monitoring for both the analyte and the internal standard.
-
Overlay the chromatograms of the analyte and the internal standard from the mixed solution injection.
-
Zoom in on the apex of the peaks to visually inspect for any retention time shift. The retention times should ideally be identical.
Visualizations
References
Technical Support Center: Myrcenol-d6 Internal Standard
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Myrcenol-d6 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of Myrcenol, a naturally occurring monoterpenoid. In analytical chemistry, particularly in mass spectrometry-based methods like GC-MS and LC-MS, stable isotope-labeled (SIL) compounds such as this compound are considered the gold standard for internal standards.[1] They are ideal because they have nearly identical chemical and physical properties to the non-labeled analyte (Myrcenol), meaning they behave similarly during sample preparation, chromatography, and ionization. The key difference is the mass, which allows the mass spectrometer to distinguish between the analyte and the internal standard. This co-elution and similar behavior help to accurately correct for variations in sample extraction, injection volume, and matrix effects, leading to more precise and accurate quantification.[1][2]
Q2: What are the basic chemical properties of Myrcenol?
Understanding the properties of the non-deuterated analog, Myrcenol, can help in predicting the behavior of this compound.
| Property | Value |
| Molecular Formula | C10H18O[3] |
| IUPAC Name | 2-methyl-6-methylideneoct-7-en-2-ol[3] |
| Boiling Point | 99-100 °C at 10.00 mm Hg[3] |
| Appearance | Colorless viscous liquid[4] |
Note: The properties of this compound will be very similar to Myrcenol, with a slight increase in molecular weight due to the deuterium (B1214612) atoms.
Q3: How should I store this compound?
Troubleshooting Guide
Chromatographic & Spectrometric Issues
Q4: I am observing poor peak shape (fronting or tailing) for this compound. What could be the cause?
Poor peak shape can arise from several factors related to the gas chromatography (GC) system.[7]
-
Inlet Issues: Check for leaks, incorrect split ratios, or a contaminated or poorly maintained inlet liner.
-
Column Problems: The issue might be an unsuitable column phase for this type of compound.
-
Sample Overload: Injecting too high a concentration of the internal standard can lead to peak fronting.
Troubleshooting Workflow for Poor Peak Shape
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myrcenol | C10H18O | CID 10975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MYRCENOL [chembk.com]
- 5. Methylsyringol-D6 | CAS | LGC Standards [lgcstandards.com]
- 6. Dimepranol-d6 | CAS 97964-89-1 | LGC Standards [lgcstandards.com]
- 7. Internal Standards: Strategies From the Frontline | Separation Science [sepscience.com]
best practices for handling and storing Myrcenol-d6
Technical Support Center: Myrcenol-d6
This technical support center provides , addressing common issues researchers, scientists, and drug development professionals may encounter. The guidance provided is based on general best practices for deuterated compounds and information available for structurally similar molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterium-labeled version of Myrcenol. Deuterated compounds are primarily used as internal standards in quantitative analytical methods, such as mass spectrometry (MS), to improve the accuracy of the quantification of the corresponding unlabeled compound in biological or other complex matrices.
Q2: What are the general safety precautions for handling this compound?
Q3: What are the recommended storage conditions for solid this compound?
Solid this compound should be stored in a tightly sealed container to prevent moisture absorption. It is advisable to store it in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames. For long-term stability, storage at refrigerated temperatures is recommended.
Q4: How should I prepare stock solutions of this compound?
To prepare a stock solution, use a high-purity, anhydrous solvent. The choice of solvent will depend on the experimental requirements and the solubility of this compound. For similar deuterated compounds, solvents like methanol, acetonitrile, DMSO, or DMF are commonly used. It is crucial to use a newly opened bottle of any hygroscopic solvent to avoid introducing moisture.
Q5: What are the best practices for storing this compound stock solutions?
To maintain the integrity of this compound stock solutions, it is recommended to:
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Storage Temperature: For short-term storage, -20°C is often suitable. For long-term storage, -80°C is recommended to ensure stability.
-
Protection from Light: Store solutions in amber vials or protect them from light, as some compounds are light-sensitive.
-
Inert Atmosphere: For sensitive compounds, storing solutions under an inert atmosphere, such as nitrogen, can prevent oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Inconsistent or irreproducible experimental results. | 1. Degradation of this compound stock solution. 2. Inaccurate concentration of the stock solution. | 1. Use a fresh aliquot of the stock solution. If the issue persists, prepare a new stock solution from the solid compound. 2. Verify the initial weighing and dilution calculations. If possible, confirm the concentration using an analytical method. |
| Precipitate observed in the stock solution after thawing. | The compound may have come out of solution due to improper storage or solvent evaporation. | Gently warm the solution and vortex or sonicate until the precipitate redissolves. Ensure the vial was properly sealed before storage. |
| Low signal intensity of the internal standard in mass spectrometry analysis. | 1. Degradation of this compound. 2. Incorrect dilution of the stock solution. | 1. Verify the storage conditions and age of the compound. Use a fresh vial if degradation is suspected. 2. Double-check all dilution calculations and ensure pipettes are calibrated correctly. |
Experimental Protocols
Protocol for Preparation of a 1 mg/mL Stock Solution of this compound
-
Weighing: Accurately weigh 1 mg of solid this compound using a calibrated analytical balance.
-
Dissolving: Transfer the weighed solid to a clean, dry volumetric flask. Add a small amount of the chosen anhydrous solvent (e.g., methanol, acetonitrile) to dissolve the solid completely.
-
Dilution: Once the solid is fully dissolved, add the solvent to the flask's calibration mark to achieve a final concentration of 1 mg/mL.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected vials. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Visualizations
References
Validation & Comparative
Validating Analytical Methods: A Comparative Guide to Using Deuterated Myrcenol (Myrcenol-d6) as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative analysis, minimizing variations that can occur during sample preparation and instrumental analysis. This guide provides a comparative overview of analytical methodologies where a deuterated internal standard like Myrcenol-d6 is critical, using data and protocols established for the structurally similar deuterated terpene, Linalool-d6, as a practical surrogate.
The principles of using a deuterated internal standard like this compound are analogous to those for Linalool-d6. These standards are ideal for techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as they share near-identical chemical and physical properties with their non-deuterated counterparts.[1][2] This ensures they behave similarly during extraction and chromatography, while their mass difference allows for clear differentiation by the mass spectrometer.[2]
Performance Comparison of Analytical Methods
The choice between GC-MS and LC-MS/MS for the quantification of volatile compounds like myrcenol (B1195821) depends on the sample matrix, required sensitivity, and the specific analytical goals. GC-MS is well-suited for volatile compounds in matrices such as essential oils, while LC-MS/MS is often the preferred method for more complex biological matrices like plasma or serum due to its high selectivity and sensitivity.[3]
Below is a summary of typical performance data for the quantification of a terpene alcohol using a deuterated internal standard, based on validated methods for linalool (B1675412) analysis.
| Validation Parameter | GC-MS/MS | LC-MS/MS |
| Linearity (R²) | ≥ 0.998 | > 0.99 |
| Linear Range | 0.10–10.00 μg/mL | 7.5–500 ng/mL |
| Accuracy (% Recovery) | 80.23–115.41% | 97.1-99.3% |
| Precision (RSD) | Intra-day: ≤ 12.03% Inter-day: ≤ 11.34% | Not explicitly stated, but method was validated for precision |
| Limit of Detection (LOD) | Not explicitly stated | 3.5 ng/mL |
| Limit of Quantification (LOQ) | Not explicitly stated | 7.5 ng/mL |
| Internal Standard Example | Deuterated Linalool ([²H₇]-linalool) | trans, trans-Farnesol |
This data is based on studies of Linalool and Linalool-d6 and is presented here as a comparative reference for what can be expected when using this compound.[3]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following are generalized protocols for GC-MS and LC-MS/MS based on the use of a deuterated terpene internal standard.
Protocol 1: Quantification in Essential Oils using GC-MS
This protocol is based on established methods for analyzing volatile compounds in complex matrices.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the essential oil into a 10 mL volumetric flask.
-
Add a known concentration of the this compound internal standard working solution.
-
Dilute to volume with a suitable solvent (e.g., hexane (B92381) or ethanol).
-
Vortex the sample to ensure homogeneity.
-
If necessary, filter the sample through a 0.45 µm syringe filter before injection.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 8890 GC or similar.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Initial temperature of 60°C for 2 min, ramp at 5°C/min to 180°C, then 20°C/min to 250°C, and hold for 5 min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Monitored Ions (SIM/MRM): Specific m/z values for myrcenol and this compound would need to be determined. For linalool, characteristic ions are m/z 71, 93, 121 for the analyte and m/z 74, 96, 124 for the d3-deuterated standard.
-
Protocol 2: Quantification in Biological Matrices using LC-MS/MS
This protocol is adapted from methods for analyzing compounds in complex biological fluids.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC or similar.
-
Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Waters Xevo TQ-S tandem mass spectrometer or similar.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor and product ions for myrcenol and this compound would need to be optimized.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for method validation.
References
A Comparative Guide to Terpene Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of terpenes is critical across various fields, from ensuring the quality and consistency of pharmaceutical formulations to understanding the complex chemical profiles of botanical extracts. This guide provides a comprehensive comparison of prevalent analytical methods for terpene quantification, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.
Executive Summary
The quantification of terpenes, volatile organic compounds responsible for the characteristic aroma and flavor of many plants, presents unique analytical challenges due to their diversity in structure and volatility. This guide evaluates and compares the most commonly employed analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS). Each method offers distinct advantages and is suited for different analytical objectives, sample matrices, and throughput requirements.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an appropriate terpene quantification method hinges on several key performance parameters. The following table summarizes the quantitative data from various validation studies, offering a clear comparison of the capabilities of each technique.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| GC-FID | 0.3 µg/mL[1][2] | 1.0 µg/mL[1][2] | >0.99[1][2] | 89-111%[1][2] | <10%[1][2] | Robust, cost-effective, wide linear range.[3] | Co-elution can be an issue, not suitable for complex matrices without good separation. |
| GC-MS | 0.25 µg/mL[4] | 0.75 µg/mL[4] | >0.999[5] | 75-103%[6] | <12%[6] | High selectivity and sensitivity, definitive identification.[6] | Higher instrument cost, potential for thermal degradation of some terpenes.[7] |
| LC-MS/MS | 2-25 ppb[8] | - | >0.990[8] | 80-120%[9][10] | <15% (bias)[9][10] | Suitable for less volatile and thermally labile terpenes, can analyze cannabinoids simultaneously.[9][10] | Lower resolution for some isomeric terpenes compared to GC. |
| SFC-MS | - | - | - | - | - | Fast analysis, reduced solvent consumption, suitable for both terpenes and cannabinoids.[11][12] | Less common, requires specialized instrumentation.[11] |
Note: The presented values are representative and may vary depending on the specific analyte, matrix, and instrument conditions.
Experimental Workflows and Logical Relationships
The general workflow for terpene quantification involves several key stages, from sample acquisition to final data analysis. The specific steps can vary depending on the chosen analytical method and the sample matrix.
This diagram illustrates the sequential steps from preparing the sample to generating the final report. The choice of sample introduction technique is a critical step that influences the types of terpenes that can be effectively analyzed.
Comparison of Key Methodologies
The selection of an optimal quantification method depends on a trade-off between various factors including sensitivity, selectivity, cost, and the specific goals of the analysis.
References
- 1. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gentechscientific.com [gentechscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jascoinc.com [jascoinc.com]
- 12. jascoinc.com [jascoinc.com]
A Comparative Guide to the Isotopic Purity Assessment of Myrcenol-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for assessing the isotopic purity of Myrcenol-d6, a deuterated analog of the naturally occurring terpenoid, myrcenol. High isotopic purity is critical for applications such as internal standards in quantitative mass spectrometry, metabolic profiling, and pharmacokinetic studies.[1] This document outlines the performance of key analytical techniques, presents supporting experimental data, and provides detailed methodologies to aid in the selection and implementation of the most suitable assessment strategy.
This compound is a valuable tool in research due to its mass difference from the unlabeled parent compound, which allows for precise quantification and tracking in complex biological matrices.[2][3] However, the chemical synthesis of deuterated compounds rarely achieves 100% isotopic enrichment, resulting in a mixture of isotopologues (molecules with varying numbers of deuterium (B1214612) atoms). The presence of these isotopologues, particularly the unlabeled (d0) species, can interfere with analytical measurements and compromise experimental results. Therefore, accurate determination of isotopic purity is paramount.
Comparison of Analytical Techniques for Isotopic Purity Assessment
The two primary techniques for determining the isotopic purity of deuterated compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates compounds based on their volatility and interaction with a stationary phase, followed by ionization and mass-to-charge ratio analysis. | Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms. |
| Information Provided | Provides the distribution of isotopologues (d0, d1, d2, etc.) and allows for the calculation of isotopic purity. | Can determine the specific sites of deuteration and quantify the degree of deuterium incorporation at each site. |
| Sensitivity | High sensitivity, capable of detecting low-level impurities. | Lower sensitivity compared to MS, requiring higher sample concentrations. |
| Sample Requirement | Requires small sample amounts (microgram to nanogram level). | Requires larger sample amounts (milligram level). |
| Throughput | High throughput, suitable for analyzing a large number of samples. | Lower throughput, with longer acquisition times. |
| Quantitative Accuracy | Excellent for determining the relative abundance of isotopologues. | Provides highly accurate quantification of deuterium enrichment at specific positions. |
Quantitative Data Summary
To illustrate the importance of assessing isotopic purity, the following table presents hypothetical data for three different batches of this compound with varying levels of isotopic enrichment.
| Parameter | Batch A (High Purity) | Batch B (Standard Purity) | Batch C (Low Purity) |
| Isotopic Enrichment (D%) | 99.5% | 98.0% | 95.0% |
| d6 Abundance (%) | 97.04 | 94.12 | 85.74 |
| d5 Abundance (%) | 2.93 | 5.76 | 13.54 |
| d4 Abundance (%) | 0.03 | 0.12 | 0.71 |
| d0 Abundance (%) | <0.01 | <0.01 | 0.01 |
| Chemical Purity (by GC) | >99% | >99% | >99% |
Note: The abundance of different isotopologues is calculated based on the binomial distribution of deuterium incorporation.
Experimental Protocols
Isotopic Purity Assessment by GC-MS
This protocol outlines the determination of the isotopic distribution of this compound.
a. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-200.
c. Data Analysis:
-
Integrate the peaks corresponding to the different isotopologues of Myrcenol (d0 to d6).
-
Calculate the percentage of each isotopologue relative to the total ion count of all Myrcenol isotopologues.
Isotopic Enrichment Assessment by ¹H-NMR
This protocol is used to determine the percentage of deuterium incorporation at specific sites.
a. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6 mL of a deuterated solvent that does not have signals overlapping with the analyte signals (e.g., chloroform-d, CDCl₃).
-
Add a known amount of an internal standard with a distinct, sharp signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
b. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Pulse Program: Standard ¹H single pulse experiment.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 5 seconds to ensure full relaxation of all protons.
c. Data Analysis:
-
Integrate the signals of the residual protons in the deuterated positions of this compound.
-
Compare the integrals of the residual proton signals to the integral of a non-deuterated proton signal within the same molecule or to the internal standard.
-
Calculate the percentage of deuterium incorporation at each labeled position.
Visualizing the Workflow and Impact of Isotopic Purity
Caption: General workflow for assessing the isotopic purity of this compound.
Caption: Comparison of analytical outcomes using high vs. low purity this compound.
References
A Head-to-Head Battle: Myrcenol-d6 Versus Traditional Internal Standards for Terpene Quantification
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in terpene analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of Myrcenol-d6, a deuterated internal standard, against commonly used non-deuterated standards like alkanes, supported by established analytical principles and experimental data from analogous applications.
In the quantitative analysis of terpenes by gas chromatography-mass spectrometry (GC-MS), internal standards are indispensable for correcting variations in sample preparation, injection volume, and instrument response. The ideal internal standard should mimic the chemical and physical properties of the analyte of interest to ensure it is affected similarly by all stages of the analytical process. This guide delves into the performance of this compound as a prime candidate for an internal standard, particularly for the analysis of myrcene (B1677589) and structurally related terpenes, and contrasts it with traditional, non-structurally analogous internal standards.
The Gold Standard: The Case for Deuterated Internal Standards
Deuterated standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry.[1][2] They are chemically identical to the analyte, with the only difference being the replacement of some hydrogen atoms with their heavier isotope, deuterium. This subtle mass change allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave almost identically during sample preparation and chromatographic separation.[3] This co-elution is paramount for accurate correction of matrix effects, a major challenge in complex samples where co-eluting compounds can enhance or suppress the analyte signal.[2]
This compound is the deuterated form of myrcenol, a naturally occurring terpene alcohol. Its structural similarity to myrcene, a prevalent terpene in many essential oils and cannabis, makes it an excellent internal standard for the quantification of this and other monoterpenes.
The Workhorses: Common Non-Deuterated Internal Standards
Historically, and in many current applications, non-deuterated compounds that are not naturally present in the sample are used as internal standards. For terpene analysis, these are often straight-chain alkanes like tridecane (B166401) and dodecane, or other compounds like 2-fluorobiphenyl (B19388) and nonyl acetate. While effective to a degree, these standards are not structurally similar to the terpenes being analyzed. This can lead to differences in extraction efficiency, chromatographic behavior, and response to matrix effects, potentially compromising the accuracy of the quantification.
Performance Comparison: this compound vs. Alkane Standards
| Performance Metric | This compound (Deuterated, Structurally Analogous) | Alkane Standards (e.g., Tridecane, Dodecane) |
| Correction for Matrix Effects | Excellent: Co-elutes with myrcene, experiencing and correcting for the same signal suppression or enhancement.[2] | Moderate to Poor: Different chemical properties lead to different susceptibility to matrix effects. |
| Correction for Sample Preparation Variability | Excellent: Behaves identically to myrcene during extraction and other sample prep steps. | Good: Generally stable, but differences in polarity and volatility can lead to variations in recovery compared to terpenes. |
| Chromatographic Behavior | Nearly Identical: Co-elutes or elutes very closely with the target analyte. | Different: Retention times differ significantly from most terpenes. |
| Accuracy | High: More effective correction for various sources of error leads to higher accuracy.[2] | Good to Moderate: Can provide acceptable results in simple matrices, but accuracy may be compromised in complex samples. |
| Precision | High: Consistent correction leads to lower variability in results.[2] | Good: Generally provides good repeatability. |
| Cost | Higher: Synthesis of deuterated standards is more complex and expensive. | Lower: Readily available and less expensive. |
| Analyte Specificity | High: Best suited for myrcene and structurally similar terpenes. | Broad: Can be used for a wide range of volatile and semi-volatile compounds. |
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of terpenes using an internal standard with GC-MS.
Sample Preparation
-
Extraction: Weigh a homogenized sample (e.g., 100 mg of plant material) into a centrifuge tube. Add a known volume of extraction solvent (e.g., 2 mL of ethanol (B145695) or hexane) containing the internal standard (this compound or an alkane standard) at a known concentration (e.g., 10 µg/mL).
-
Vortex and Sonicate: Vortex the sample for 1 minute and sonicate for 15 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet solid material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a GC vial.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Inlet: Split/Splitless, 250 °C
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Program: 50 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI), 70 eV, 230 °C
-
Quadrupole: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
-
Data Analysis
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target terpenes and a constant concentration of the internal standard.
-
Response Factor: For each calibration point, calculate the response factor (RF) as: RF = (Peak Area of Analyte / Peak Area of Internal Standard) * (Concentration of Internal Standard / Concentration of Analyte)
-
Quantification: In the unknown sample, measure the peak areas of the analyte and the internal standard. Calculate the concentration of the analyte using the average RF from the calibration curve: Concentration of Analyte = (Peak Area of Analyte / Peak Area of Internal Standard) * (Concentration of Internal Standard / Average RF)
Visualizing the Workflow and Logic
To better illustrate the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.
References
A Comparative Analysis of Myrcenol Across Cannabis Strains: A Guide for Researchers
For Immediate Release
[City, State] – This guide offers a detailed comparative analysis of myrcenol (B1195821) content in various cannabis strains, providing valuable insights for researchers, scientists, and drug development professionals. The following sections present quantitative data, comprehensive experimental protocols for terpene analysis, and a visualization of a key signaling pathway influenced by myrcenol.
Quantitative Analysis of Myrcenol Content
Myrcenol, a naturally occurring acyclic monoterpene alcohol, is a minor constituent of the essential oil of Cannabis sativa L. While its structural isomer, myrcene, is often one of the most abundant terpenes, myrcenol is typically present in lower concentrations.[1] The exact concentration of myrcenol can vary significantly between different cannabis strains, influenced by genetic factors and cultivation conditions.
| Cannabis Strain | Myrcenol Content (% of Essential Oil) | Analytical Method | Reference |
| Strain A (Hypothetical High-Myrcenol) | 0.5 - 1.5 | GC-MS | [Fictional Study 1] |
| Strain B (Hypothetical Moderate-Myrcenol) | 0.1 - 0.5 | GC-FID | [Fictional Study 2] |
| Strain C (Hypothetical Low-Myrcenol) | < 0.1 | GC-MS | [Fictional Study 3] |
Note: The data in this table is illustrative due to the limited availability of direct comparative studies on myrcenol. Researchers are encouraged to perform their own quantitative analyses on strains of interest.
Experimental Protocols for Myrcenol Quantification
Accurate quantification of myrcenol and other terpenes in cannabis is crucial for research and development. Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and reliable technique for terpene profiling.[2][3]
Sample Preparation: Solvent Extraction
-
Homogenization: A representative sample of dried and cured cannabis flower is homogenized to a fine powder.
-
Extraction: A known weight of the homogenized sample (e.g., 100 mg) is placed in a centrifuge tube. A precise volume of a suitable organic solvent, such as ethanol (B145695) or hexane, is added.[4]
-
Internal Standard: An internal standard (e.g., n-tridecane) of a known concentration is added to the solvent to ensure accuracy in quantification.[3]
-
Vortexing and Sonication: The mixture is vortexed vigorously and then sonicated in an ultrasonic bath to ensure complete extraction of terpenes.
-
Centrifugation and Filtration: The sample is centrifuged to separate the plant material from the solvent. The supernatant is then filtered through a 0.2 µm syringe filter to remove any remaining particulate matter.
-
Dilution: The filtered extract may be diluted with the extraction solvent to bring the analyte concentrations within the calibrated range of the instrument.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for terpene separation.
-
Injection: A small volume (e.g., 1 µL) of the prepared extract is injected into the GC inlet in split or splitless mode.
-
Oven Temperature Program: A temperature gradient is applied to the GC oven to separate the terpenes based on their boiling points and column interactions. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Full scan mode is used for identification of unknown compounds by comparing their mass spectra to a library (e.g., NIST). Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and specificity in quantifying known terpenes like myrcenol.
-
Quantification: The concentration of myrcenol is determined by comparing the peak area of myrcenol to the peak area of the internal standard and referencing a calibration curve prepared with certified reference standards of myrcenol.
Visualizing Experimental Workflow and Signaling Pathways
To further aid researchers, the following diagrams illustrate a typical experimental workflow for myrcenol analysis and a key signaling pathway potentially modulated by myrcenol.
Caption: A typical workflow for quantifying myrcenol in cannabis samples.
Recent preclinical research suggests that myrcenol may possess anti-hyperlipidemic properties through the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. This is the same enzyme targeted by statin drugs. The following diagram illustrates this proposed mechanism of action.
Caption: Myrcenol's proposed inhibition of the HMG-CoA reductase pathway.
This guide provides a foundational understanding of myrcenol in cannabis, from its quantification to a potential mechanism of action. Further research is warranted to fully elucidate the comparative prevalence of myrcenol across a broader range of cannabis strains and to confirm its pharmacological effects and underlying signaling pathways in more detail.
References
- 1. Variations in Terpene Profiles of Different Strains of Cannabis sativa L | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 2. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. True Labs | Terpene Profiling — True Labs for Cannabis [truelabscannabis.com]
A Comparative Guide to Internal Standards for the Accurate Quantification of Terpenes: Myrcenol-d6 in Focus
For Researchers, Scientists, and Drug Development Professionals
The precise and accurate quantification of terpenes is critical in various fields, from flavor and fragrance development to pharmaceutical research, where the "entourage effect" of cannabinoids and terpenes in cannabis is of significant interest. Myrcene, a prevalent monoterpene, and its hydroxylated form, myrcenol, are key targets of such analyses. The use of an internal standard (IS) is paramount in analytical chromatography to correct for variations in sample preparation and instrument response, thereby ensuring the reliability of quantitative results. This guide provides a comparative overview of the performance of deuterated internal standards, with a focus on the expected performance of Myrcenol-d6, against a commonly used non-deuterated alternative, n-tridecane, in the context of Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as deuterated analogs, are considered the gold standard in quantitative mass spectrometry.[1] These standards are structurally identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical and physical similarities ensure they behave almost identically during sample preparation and chromatographic separation.[2] This co-elution and similar behavior effectively compensate for matrix effects and variations in extraction recovery, leading to higher accuracy and precision.[3]
An Alternative Approach: Non-Isotopically Labeled Internal Standards
Non-isotopically labeled internal standards are compounds that are chemically different from the analyte but have similar chromatographic properties. A common choice for terpene analysis is a long-chain alkane, such as n-tridecane. These standards are chosen because they are typically absent in the sample matrix and elute in a region of the chromatogram that does not interfere with the target analytes. While more cost-effective, they may not perfectly mimic the behavior of the target terpenes during all stages of the analytical process, which can potentially lead to less accurate correction for matrix effects and recovery losses compared to a deuterated standard.
Performance Comparison
The following tables summarize the expected performance characteristics of a deuterated internal standard like this compound (based on data for Linalool-d6) and a common non-deuterated internal standard, n-tridecane, for the GC-MS analysis of terpenes.
Table 1: Comparison of Validation Parameters for Terpene Quantification
| Validation Parameter | Expected Performance with this compound (as a deuterated IS) | Typical Performance with n-tridecane (as a non-deuterated IS) |
| Linearity (R²) | ≥ 0.995 | > 0.99 |
| Calibration Range | 0.1 - 100 µg/mL | 0.75 - 100 µg/mL |
| Accuracy (% Recovery) | Expected to be high and consistent across matrices | 95.0 - 105.7% (for most terpenes) |
| Precision (% RSD) | Expected to be low (<15%) | 0.32 - 8.47% |
| Limit of Detection (LOD) | Typically in the low ng/mL range | 0.25 µg/mL |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range | 0.75 µg/mL |
Note: The data for this compound is inferred from the performance of Linalool-d6, a structurally similar deuterated terpene alcohol.
Experimental Protocols
Below are detailed methodologies for the quantitative analysis of terpenes using a deuterated internal standard like this compound and a non-deuterated internal standard like n-tridecane via GC-MS.
Protocol 1: Terpene Quantification using a Deuterated Internal Standard (e.g., this compound)
This protocol is based on established methods for terpene analysis using deuterated internal standards.
1. Preparation of Standard Solutions:
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of the target terpene analyte (e.g., myrcenol) and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with a suitable solvent such as hexane (B92381) or ethyl acetate.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte primary stock solution to achieve concentrations that bracket the expected sample concentrations (e.g., 0.1 to 100 µg/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 µg/mL) by diluting the primary stock solution.
2. Sample Preparation:
-
Accurately weigh the sample matrix (e.g., 100 mg of homogenized plant material) into a centrifuge tube.
-
Add a known volume of the this compound internal standard working solution.
-
Add an appropriate extraction solvent (e.g., 5 mL of hexane).
-
Vortex or sonicate for 10-15 minutes to ensure thorough extraction.
-
Centrifuge to pellet the solid material.
-
Transfer the supernatant to a clean vial for GC-MS analysis.
3. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: 1 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C for 2 minutes, ramp to 180°C at 5°C/min, then to 250°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Mass selective detector.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and this compound.
Protocol 2: Terpene Quantification using a Non-Deuterated Internal Standard (n-tridecane)
This protocol is synthesized from validated methods for terpene analysis in cannabis.
1. Preparation of Standard Solutions:
-
Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each target terpene and a separate stock solution of n-tridecane in ethyl acetate.
-
Mixed Terpene Working Standard Solution: Prepare a mixed standard solution containing all target terpenes at a known concentration (e.g., 100 µg/mL).
-
Internal Standard Solution: Prepare a solution of n-tridecane at a fixed concentration (e.g., 100 µg/mL) in ethyl acetate.
2. Sample Preparation:
-
Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
-
Add a known volume of the n-tridecane internal standard solution.
-
Add the extraction solvent (e.g., 5 mL of ethyl acetate).
-
Follow the same extraction and centrifugation procedure as in Protocol 1.
3. GC-MS Conditions:
-
The GC-MS parameters can be the same as those described in Protocol 1. The SIM ions will need to be set for the specific terpenes being analyzed and for n-tridecane.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for quantitative analysis using an internal standard and a simplified representation of the analytical logic.
Caption: A general workflow for the quantitative analysis of terpenes using an internal standard.
Caption: The logical relationship in an internal standard calibration method.
Conclusion
The selection of an appropriate internal standard is a critical decision in developing robust and reliable quantitative analytical methods. For the analysis of terpenes like myrcenol, a deuterated internal standard such as this compound offers significant advantages in terms of accuracy and precision by effectively compensating for matrix effects and procedural variations. While non-deuterated standards like n-tridecane can provide acceptable performance, especially in less complex matrices, deuterated standards remain the superior choice for achieving the highest quality data, which is essential for researchers, scientists, and drug development professionals. The provided protocols and workflows offer a solid foundation for the implementation of either approach in the laboratory.
References
A Guide to Inter-laboratory Comparison of Myrcenol Analysis
This guide provides a framework for conducting an inter-laboratory comparison of myrcenol (B1195821) analysis, offering objective methods to compare performance and presenting supporting experimental data. It is intended for researchers, scientists, and professionals in drug development to facilitate the standardization and validation of myrcenol quantification.
Data Presentation
Quantitative data from an inter-laboratory study on myrcenol should be summarized for clear comparison. The following table is a template demonstrating how to present such data. For this guide, hypothetical data is used to illustrate the format. In a real-world scenario, this data would be populated with results from participating laboratories.
Table 1: Hypothetical Inter-laboratory Comparison Data for Myrcenol Analysis
| Laboratory ID | Method | Sample A Concentration (mg/mL) | Sample B Concentration (mg/mL) | Retention Time (min) | Z-Score (Sample A) | Z-Score (Sample B) |
| Lab 01 | GC-FID | 1.05 | 2.48 | 5.21 | 0.5 | -0.5 |
| Lab 02 | GC-MS | 1.02 | 2.51 | 5.23 | -1.0 | 0.5 |
| Lab 03 | GC-FID | 1.08 | 2.55 | 5.19 | 1.5 | 1.5 |
| Lab 04 | GC-FID | 0.99 | 2.45 | 5.22 | -2.5 | -1.5 |
| Lab 05 | HPLC-UV | 1.06 | 2.50 | 7.85 | 1.0 | 0.0 |
| Consensus Mean | 1.04 | 2.50 | ||||
| Standard Deviation | 0.02 | 0.03 |
Note: Z-scores are calculated based on the consensus mean and standard deviation of the results from all participating laboratories. A satisfactory Z-score is typically between -2.0 and +2.0[1].
Experimental Protocols
A detailed and standardized experimental protocol is crucial for a successful inter-laboratory comparison. Below is a recommended methodology for the analysis of myrcenol using Gas Chromatography with Flame Ionization Detection (GC-FID), a common technique for analyzing volatile compounds in essential oils[2][3][4].
Protocol: Quantitative Analysis of Myrcenol by GC-FID
1. Objective: To quantify the concentration of myrcenol in a given sample.
2. Materials and Reagents:
- Myrcenol standard (≥98% purity)
- Internal standard (e.g., n-Decane)
- Solvent (e.g., Hexane or Ethanol, HPLC grade)
- Sample containing myrcenol
3. Instrumentation:
- Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Capillary column suitable for terpene analysis (e.g., DB-5, HP-5ms).
4. Preparation of Standards and Samples:
- Stock Standard Solution: Accurately weigh and dissolve myrcenol standard in the chosen solvent to prepare a stock solution of known concentration (e.g., 10 mg/mL).
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL). Add a fixed concentration of the internal standard to each calibration standard.
- Sample Preparation: Dilute the sample containing myrcenol with the solvent to a concentration expected to fall within the calibration range. Add the same fixed concentration of the internal standard.
5. GC-FID Conditions:
- Injector Temperature: 250 °C
- Detector Temperature: 280 °C
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: Increase to 180 °C at a rate of 5 °C/min.
- Hold: Hold at 180 °C for 5 minutes.
- Carrier Gas: Helium or Hydrogen, at a constant flow rate.
- Injection Volume: 1 µL
- Split Ratio: 50:1
6. Data Analysis:
- Identify the peaks corresponding to myrcenol and the internal standard based on their retention times.
- Integrate the peak areas for myrcenol and the internal standard.
- Calculate the ratio of the peak area of myrcenol to the peak area of the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of myrcenol in the sample by using the calibration curve.
Visualizations
Experimental Workflow for Myrcenol Analysis
The following diagram illustrates the general workflow for the quantitative analysis of myrcenol as described in the protocol above.
Caption: Workflow for Myrcenol Quantification.
Logical Structure of an Inter-laboratory Comparison
This diagram outlines the key stages of an inter-laboratory comparison study, from the initial planning to the final evaluation of laboratory performance. Proficiency testing schemes often follow this structure to ensure fair and accurate assessment[2][3].
Caption: Stages of an Inter-laboratory Comparison.
References
The Gold Standard: Why Deuterated Internal Standards Enhance Bioanalytical Accuracy
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within liquid chromatography-mass spectrometry (LC-MS) applications, the pursuit of the highest levels of accuracy and precision is paramount. A critical decision in achieving this goal is the choice of an internal standard (IS). This guide provides an objective comparison of deuterated (stable isotope-labeled) internal standards against non-deuterated alternatives, supported by experimental data, to demonstrate their superior performance in complex biological matrices.
Internal standards are essential for correcting variability throughout the entire analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. Deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, have emerged as the "gold standard" for their ability to provide the most accurate and precise quantification.
Mitigating the Matrix Effect: The Core Advantage
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from a biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer. This interference can severely impact analytical accuracy. Because deuterated internal standards have nearly identical chemical and physical properties to the analyte, they typically co-elute chromatographically. This co-elution ensures that both the analyte and the internal standard experience the same degree of matrix-induced ion suppression or enhancement, allowing for accurate correction and more reliable quantification. Structural analogs, an alternative to deuterated standards, may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality.
Performance Comparison: A Quantitative Look
The theoretical advantages of deuterated standards are consistently supported by experimental data, which demonstrates a significant improvement in both accuracy and precision.
| Performance Metric | Method with Deuterated Internal Standard | Method with Structural Analog Internal Standard | Method without Internal Standard |
| Accuracy (% Bias) | Typically within ±15% | Can exceed ±50% | Can exceed ±60% |
| Precision (% RSD) | Generally < 15% | Often > 20% | Often > 50% |
| Matrix Effect | Compensated, leading to normalization | Significant and variable | Significant and uncorrected |
| Extraction Recovery | Variations are accounted for | Variable and difficult to track | Variable and untracked |
This table summarizes data from multiple sources to provide a comparative overview.
In a study involving the immunosuppressant drug sirolimus, the use of a deuterated internal standard (SIR-d3) resulted in a consistently lower range of interpatient assay imprecision (CV of 2.7%-5.7%) compared to a structural analog, which showed a CV of 7.6%-9.7%. Similarly, in the analysis of the anticancer agent kahalalide F, switching from a structural analogue to a deuterated internal standard resulted in a significant improvement in both precision and accuracy, with the mean bias improving from 96.8% to 100.3%.
Experimental Protocols
To illustrate the practical application and evaluation of deuterated standards, a detailed methodology for assessing matrix effects is provided below.
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analogue) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock and Spiking Solutions:
-
Prepare individual stock solutions of the analyte, deuterated IS, and non-deuterated IS in an appropriate solvent.
-
Create spiking solutions from the stock solutions for the following sets.
-
-
Sample Set Preparation:
-
Set 1 (Analyte in Neat Solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration.
-
Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.
-
Set 3 (Internal Standards in Neat Solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.
-
**Set 4
-
Myrcenol-d6 as an Internal Standard: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of volatile compounds, particularly terpenes, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. Myrcenol-d6, a deuterated analog of the naturally occurring terpene myrcenol (B1195821), is one such option. This guide provides a comprehensive comparison of this compound with other common internal standards, highlighting potential limitations and offering alternative solutions supported by general principles of analytical chemistry.
Introduction to this compound
This compound is a synthetically modified version of myrcenol where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it theoretically ideal for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis. The underlying principle is that a deuterated standard will exhibit nearly identical chemical and physical properties to its non-deuterated counterpart, including extraction efficiency and chromatographic retention time. However, its slightly higher mass allows it to be distinguished by the mass spectrometer, enabling correction for variations during sample preparation and injection.
Potential Limitations of this compound
-
Isotopic Exchange: Deuterium atoms, particularly those on certain positions of a molecule, can sometimes be replaced by hydrogen atoms from the sample matrix or solvent. This phenomenon, known as isotopic exchange or back-exchange, can compromise the accuracy of quantification by altering the concentration of the deuterated standard.
-
Chromatographic Shift: Although structurally similar, the difference in mass between this compound and native myrcenol can sometimes lead to slight differences in retention time on a gas chromatography column. This can be problematic if the peaks are not completely resolved or if the integration parameters are not carefully optimized.
-
Purity and Synthesis: The synthesis of deuterated standards can sometimes result in impurities, including the presence of the non-deuterated analyte. It is crucial to use a highly pure standard to avoid artificially inflating the analyte's measured concentration. The stability of the deuterated label during synthesis and storage is also a critical factor.
-
Matrix Effects: While internal standards are employed to mitigate matrix effects (the influence of other components in the sample on the analytical signal), deuterated standards themselves are not entirely immune. In complex matrices, differential matrix effects can occur, where the analyte and the internal standard experience different degrees of signal suppression or enhancement.
Comparison with Alternative Internal Standards
Several other compounds are commonly used as internal standards for terpene analysis. The choice of the most suitable standard depends on the specific terpenes being analyzed and the sample matrix.
| Internal Standard | Chemical Class | Rationale for Use | Potential Limitations |
| This compound | Deuterated Terpenoid | Structurally and chemically similar to myrcenol and other monoterpenoids. | Potential for isotopic exchange, chromatographic shift, and issues with purity and synthesis. Lack of specific performance data in the literature. |
| n-Tridecane | Alkane | Chemically inert, not naturally present in most samples of interest for terpene analysis, and has a distinct retention time.[1] | Structurally dissimilar to terpenes, which may lead to differences in extraction efficiency and response to matrix effects. |
| 2-Fluorobiphenyl | Fluorinated Aromatic | Not naturally occurring in typical samples, chemically stable, and provides a distinct mass spectrum. | Structural and chemical properties are significantly different from terpenes, potentially leading to varied behavior during sample preparation and analysis. |
| Linalool-d3 | Deuterated Terpenoid | Structurally and chemically similar to linalool (B1675412) and other monoterpenoids. | Similar potential limitations to this compound regarding isotopic exchange and chromatographic shifts. |
Experimental Protocols
The following is a generalized experimental protocol for the analysis of terpenes using an internal standard with GC-MS. This protocol should be optimized for the specific analytes and matrix being investigated.
1. Preparation of Standard Solutions:
-
Primary Stock Solution: Prepare a stock solution of the target terpene analyte(s) and the chosen internal standard (e.g., this compound, n-Tridecane) in a suitable solvent (e.g., ethyl acetate, methanol) at a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution to cover the expected concentration range of the analytes in the samples.
-
Internal Standard Spiking Solution: Prepare a solution of the internal standard at a fixed concentration that will be added to all calibration standards and samples.
2. Sample Preparation:
-
Accurately weigh a known amount of the homogenized sample into a vial.
-
Add a precise volume of the internal standard spiking solution.
-
Add a specific volume of extraction solvent.
-
Vortex or sonicate the sample to ensure thorough extraction.
-
Centrifuge the sample to pellet any solid material.
-
Transfer the supernatant to a clean vial for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for terpene analysis (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, with the split ratio optimized for the expected analyte concentration.
-
Oven Temperature Program: An optimized temperature program to achieve good separation of the target terpenes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and the internal standard to enhance sensitivity and selectivity.
-
4. Data Analysis:
-
Integrate the peak areas of the target analytes and the internal standard.
-
Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration ratio (analyte/IS).
-
Determine the concentration of the analytes in the samples using the calibration curve.
Visualizing the Workflow
The following diagram illustrates a typical workflow for quantitative analysis using an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable quantitative analytical methods. While this compound, as a deuterated analog, offers the theoretical advantage of closely mimicking the behavior of the target analyte, potential limitations such as isotopic exchange and the lack of extensive performance data warrant careful consideration. Alternatives like n-tridecane and 2-fluorobiphenyl, while structurally different, are well-characterized and may offer greater stability and predictability in certain applications. Ultimately, the optimal choice of an internal standard requires empirical evaluation and validation for the specific matrix and analytes of interest to ensure the highest quality of analytical data.
References
Safety Operating Guide
Essential Safety and Logistics for Handling Myrcenol-d6
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical reagents like Myrcenol-d6 is paramount. This guide provides immediate, procedural, and step-by-step information for the operational use and disposal of this compound, establishing a foundation of trust in laboratory safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum PPE Requirements:
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. If there is a risk of direct or prolonged contact, consider double-gloving or using heavier-duty gloves.[3]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3] For tasks with a higher risk of splashing, tight-fitting safety goggles or a full-face shield should be used.[4][5]
-
Body Protection: A standard laboratory coat is mandatory to protect against skin contact.[3][6] For larger quantities or in case of a significant spill, a chemical-resistant apron or coveralls may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][5] If a fume hood is not available or if exposure limits are exceeded, a respirator may be required.[4][7]
Quantitative Safety Data
The following table summarizes key quantitative data derived from the safety data sheets of structurally similar compounds, Myrcenol and Dihydro Myrcenol. These values should be considered as a conservative guide for handling this compound.
| Parameter | Value | Source Compound |
| Flash Point | 77.2 °C (171.0 °F) | Dihydro Myrcenol[2] |
| Health Hazard (NFPA) | 1 (Slight) | Dihydro Myrcenol[1] |
| Flammability (NFPA) | 3 (Serious) | Dihydro Myrcenol[1] |
| Reactivity (NFPA) | 0 (Minimal) | Dihydro Myrcenol[1] |
Experimental Protocols: Handling and Disposal
3.1. Handling Procedure:
-
Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. A chemical fume hood should be certified and functioning correctly. All necessary PPE should be donned.
-
Dispensing:
-
During Use:
3.2. Spill Management:
-
Small Spills:
-
Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[2]
-
Collect the absorbed material and place it into a suitable, labeled container for disposal.
-
-
Large Spills:
3.3. Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used absorbent materials, and contaminated PPE, should be collected in a designated, labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through a licensed waste disposal contractor, following all local, state, and federal regulations.[1][5] Do not dispose of this compound down the drain or in the regular trash.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. perfumersworld.com [perfumersworld.com]
- 2. vigon.com [vigon.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. finefrag.com [finefrag.com]
- 6. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
